Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)7-6-8-15(9-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPJSPWRVJNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 1-Boc-3-Fluoropiperidine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate, a valuable fluorinated piperidine derivative for pharmaceutical and medicinal chemistry research. The synthesis involves a two-step process commencing with the Dieckmann condensation to form the piperidine ring system, followed by electrophilic fluorination to introduce the fluorine atom at the C3 position. This guide details the experimental protocols, presents quantitative data, and includes visualizations to elucidate the synthesis pathway.
I. Synthesis Pathway Overview
The synthesis of this compound is achieved through the following two key transformations:
-
Step 1: Dieckmann Condensation - Synthesis of Ethyl 1-Boc-3-oxopiperidine-3-carboxylate, the β-keto ester precursor.
-
Step 2: Electrophilic Fluorination - Introduction of the fluorine atom at the α-position to the keto and ester functionalities using an electrophilic fluorine source.
The overall synthetic scheme is presented below:
II. Experimental Protocols
A. Step 1: Synthesis of Ethyl 1-Boc-3-oxopiperidine-3-carboxylate
The formation of the piperidine ring is accomplished via an intramolecular Dieckmann condensation of N-Boc-diethyl 3,3'-iminodipropionate. This reaction is a classical method for the formation of cyclic β-keto esters.
Experimental Workflow:
Detailed Protocol:
-
To a solution of N-Boc-diethyl 3,3'-iminodipropionate (1 equivalent) in anhydrous toluene, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 1-Boc-3-oxopiperidine-3-carboxylate.
B. Step 2: Synthesis of this compound
The final step involves the electrophilic fluorination of the β-keto ester intermediate. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commonly used and effective reagent for this transformation.
Experimental Workflow:
Detailed Protocol:
-
Dissolve Ethyl 1-Boc-3-oxopiperidine-3-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add Selectfluor® (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
III. Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Ethyl 1-Boc-3-oxopiperidine-3-carboxylate | N-Boc-diethyl 3,3'-iminodipropionate | Sodium Hydride | Toluene | 60-75 | >95 |
| 2 | This compound | Ethyl 1-Boc-3-oxopiperidine-3-carboxylate | Selectfluor® | Acetonitrile | 50-70 | >98 |
Table 1: Summary of Quantitative Data
IV. Spectroscopic Data
The structural confirmation of the final product, this compound, would be achieved through standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the Boc protecting group protons (singlet), and the piperidine ring protons (multiplets). The presence of fluorine will cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the carbon bearing the fluorine atom (with a characteristic large C-F coupling constant), and other carbons of the piperidine ring and protecting groups. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely a multiplet due to coupling with adjacent protons. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C13H22FNO4. |
Table 2: Expected Spectroscopic Data for this compound
V. Conclusion
This technical guide outlines a robust and feasible synthetic pathway for this compound. The two-step sequence, involving a Dieckmann condensation followed by electrophilic fluorination with Selectfluor®, provides a reliable method for accessing this important fluorinated building block. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high yield and purity.
Physicochemical properties of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized heterocyclic compound featuring a piperidine core functionalized with a fluorine atom, an ethyl ester, and a tert-butoxycarbonyl (Boc) protecting group. Its structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The Boc group provides stability and allows for selective chemical modifications, making it a key intermediate in the synthesis of complex, biologically active molecules and pharmaceutical agents.[1][2][3] This guide provides a detailed overview of its core physicochemical properties, accompanied by standard experimental protocols for their determination.
Core Physicochemical Properties
Quantitative experimental data for this specific compound are not widely available in public literature, a common characteristic for specialized synthetic intermediates. The following table summarizes its fundamental identifiers and provides context for its expected properties based on its structure.
| Property | Data | Source |
| Chemical Name | This compound | [4][5] |
| Synonyms | 1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate | [5] |
| CAS Number | 1228631-45-5 | [4][5] |
| Molecular Formula | C₁₃H₂₂FNO₄ | [4] |
| Molecular Weight | 275.32 g/mol | [4] |
| Melting Point | Not available (experimental) | |
| Boiling Point | Not available (experimental) | |
| Calculated logP | Not available (A related compound lacking the Boc group has a calculated XLogP3 of 1.1) | [6] |
| pKa | Not available (experimental) | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate. | [7] |
Experimental Protocols for Property Determination
The following sections detail standard laboratory methodologies for determining key physicochemical parameters like the partition coefficient (logP) and the acid dissociation constant (pKa).
Determination of Partition Coefficient (logP/logD) by Shake-Flask Method
The shake-flask method is the traditional and gold-standard technique for experimentally determining the lipophilicity of a compound.[8][9] It measures the compound's distribution between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.[10][11]
Methodology:
-
Phase Pre-saturation: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Mix the two solvents vigorously for 24 hours to ensure mutual saturation, then allow the phases to separate completely before use.[8][10][11]
-
Sample Preparation: Prepare a stock solution of the test compound, for instance, a 10 mM solution in a suitable solvent like DMSO.[8]
-
Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.[11] The ratio of the phase volumes can be adjusted depending on the expected lipophilicity of the compound.[10]
-
Equilibration: Seal the vessel and shake it for a sufficient period (e.g., overnight) to allow the compound to reach thermodynamic equilibrium between the two phases.[11] Gentle mixing or sonication can also be applied.[11]
-
Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the n-octanol and aqueous layers.[11]
-
Quantification: Carefully take an aliquot from each phase.[11] Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC or, given the compound's fluorine atom, ¹⁹F NMR spectroscopy.[10][12]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11] For ionizable compounds, this value is reported as logD at a specific pH.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl 1-fluoropiperidine-3-carboxylate | C8H14FNO2 | CID 153921874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 1-Boc-3-piperidinecarboxylate: Properties, Uses, Safety & Supplier Information | High Purity Chemical from China [pipzine-chem.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
An In-depth Technical Guide to Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the piperidine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a subject of interest for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical Identity and Structure
The chemical structure of this compound is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group. A fluorine atom and an ethyl carboxylate group are attached to the C3 position of the piperidine ring.
CAS Number: 1228631-45-5[1]
Molecular Formula: C₁₃H₂₂FNO₄[1]
Molecular Weight: 275.32 g/mol [1]
Structure:
Physicochemical Properties
Quantitative data for this compound is not extensively documented in publicly available literature. However, based on the properties of structurally similar non-fluorinated analogs, the following table summarizes expected and reported physicochemical characteristics.
| Property | Value | Reference/Note |
| CAS Number | 1228631-45-5 | [1] |
| Molecular Formula | C₁₃H₂₂FNO₄ | [1] |
| Molecular Weight | 275.32 g/mol | [1] |
| Appearance | Expected to be a white to light brown solid or liquid | Based on the appearance of Ethyl (S)-N-Boc-piperidine-3-carboxylate.[2] |
| Melting Point | 35 - 40 °C (for non-fluorinated analog) | Data for the non-fluorinated analog, Ethyl (S)-N-Boc-piperidine-3-carboxylate, is provided as a reference.[2] |
| Boiling Point | 112 - 114 °C / 1.0 mmHg (for non-fluorinated analog) | Data for a related non-fluorinated compound, Ethyl 1-Boc-3-piperidinecarboxylate. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate. | Based on the solubility of similar Boc-protected piperidine esters. |
Synthesis and Experimental Protocols
The logical synthetic pathway would likely involve the fluorination of a precursor molecule, such as Ethyl 1-boc-3-oxopiperidine-4-carboxylate.
Conceptual Synthetic Workflow
A plausible synthetic route would begin with the readily available Ethyl 1-boc-3-oxopiperidine-4-carboxylate. The key transformation would be the introduction of a fluorine atom at the C3 position. This can often be achieved using an electrophilic fluorinating agent.
References
A Technical Guide to Ethyl 1-boc-3-fluoropiperidine-3-carboxylate: Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of analogous compounds.
Molecular Structure
Chemical Name: this compound CAS Number: 1228631-45-5 Molecular Formula: C₁₃H₂₂FNO₄ Molecular Weight: 275.32 g/mol
Spectroscopic Data Summary
The following tables summarize the predicted and inferred spectroscopic data for this compound. These values are estimated based on data for structurally similar compounds and are intended to serve as a guide for characterization.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | q | 2H | -OCH₂CH₃ |
| ~3.5-3.8 | m | 2H | Piperidine H-2, H-6 |
| ~3.2-3.5 | m | 2H | Piperidine H-2, H-6 |
| ~2.0-2.3 | m | 2H | Piperidine H-4 |
| ~1.7-1.9 | m | 2H | Piperidine H-5 |
| 1.45 | s | 9H | -C(CH₃)₃ |
| ~1.30 | t | 3H | -OCH₂CH₃ |
Note: Chemical shifts are referenced to TMS (0 ppm). The presence of the fluorine atom at C-3 is expected to introduce complex splitting patterns (doublets of triplets, etc.) for the adjacent protons, which are simplified here as multiplets (m).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O (ester) |
| ~154 | C=O (Boc) |
| ~95 (d, J ≈ 180-200 Hz) | C-3 (fluorinated carbon) |
| ~80 | -C(CH₃)₃ |
| ~62 | -OCH₂CH₃ |
| ~45 (d, J ≈ 20-25 Hz) | C-2 |
| ~40 | C-6 |
| ~30 (d, J ≈ 20-25 Hz) | C-4 |
| ~28 | -C(CH₃)₃ |
| ~24 | C-5 |
| ~14 | -OCH₂CH₃ |
Note: The carbon directly bonded to fluorine (C-3) and adjacent carbons will exhibit splitting (d = doublet) due to C-F coupling, with the J-coupling constant indicated.
Table 3: Predicted IR and MS Data
| Spectroscopic Method | Key Peaks / Values |
| IR (Infrared) Spectroscopy | ~2975 cm⁻¹ (C-H stretch, alkane)~1745 cm⁻¹ (C=O stretch, ester)~1695 cm⁻¹ (C=O stretch, carbamate)~1160 cm⁻¹ (C-O stretch)~1050 cm⁻¹ (C-F stretch) |
| Mass Spectrometry (MS) | [M+H]⁺: 276.15[M+Na]⁺: 298.13 |
Proposed Synthesis
A plausible and commonly employed method for the synthesis of α-fluoro esters is the electrophilic fluorination of the corresponding enolate. The proposed synthesis of this compound therefore commences from the commercially available Ethyl 1-boc-piperidine-3-carboxylate.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.
-
Enolate Formation: The flask is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, a solution of Ethyl 1-boc-piperidine-3-carboxylate in anhydrous THF is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.
-
Electrophilic Fluorination: A solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Reaction Quench and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques to confirm the structure of the target molecule.
Caption: Logical relationships in the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. While direct experimental data is scarce, the proposed synthetic route and predicted spectroscopic data offer a valuable starting point for the synthesis and characterization of this and related fluorinated piperidine derivatives. The strategic incorporation of fluorine into piperidine scaffolds continues to be a promising avenue for the development of novel therapeutic agents.
Commercial Availability and Synthetic Strategies for Ethyl 1-boc-3-fluoropiperidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a key building block in medicinal chemistry, offers a unique scaffold for the development of novel therapeutics. The strategic incorporation of a fluorine atom at the 3-position of the piperidine ring can significantly influence the physicochemical properties of resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial availability of this valuable compound, outlines a representative synthetic protocol, and discusses its applications in drug discovery, particularly in the context of modulating G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Commercial Availability
This compound (CAS No. 1228631-45-5) is available from a range of specialized chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with a comparative overview of purity, available quantities, and typical lead times.
| Supplier | Product Number | Purity | Available Quantities | Typical Lead Time |
| AChemBlock | AC-6483 | 97% | 1g, 5g, 10g | In stock |
| Reafon Industry | RF-KR118 | >95% | Inquire | Inquire |
| BLD Pharmatech | BD228685 | 95% | 1g, 5g, 25g | In stock |
| Accela ChemBio | SY016039 | >95% | 1g, 5g, 10g, 25g, 100g | Inquire |
| Shanghai Bi De | BD228685 | >95% | 5g | In stock |
Synthetic Strategies
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and commonly employed laboratory-scale synthesis can be extrapolated from the literature on related fluorinated piperidine derivatives. A general and robust approach involves the electrophilic fluorination of a suitable enolate precursor.
Representative Experimental Protocol: Electrophilic Fluorination of a Piperidine β-keto Ester
Materials:
-
Ethyl 1-boc-3-oxopiperidine-4-carboxylate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Ethyl 1-boc-3-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 equivalents) in THF dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
In a separate flask, dissolve NFSI (1.2 equivalents) in anhydrous THF.
-
Add the NFSI solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales. All manipulations should be performed by trained personnel in a well-ventilated fume hood.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates can profoundly alter their pharmacological profiles. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, a hydroxyl group, or even a carbonyl oxygen in some contexts. In the case of this compound, the fluorine atom at the 3-position can influence the pKa of the piperidine nitrogen, affecting its interaction with biological targets.
Fluorinated piperidine scaffolds are integral to the design of a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS). These compounds have shown promise as modulators of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The binding of a ligand to a GPCR initiates a conformational change that triggers intracellular signaling cascades. The fluorinated piperidine moiety can be incorporated into ligands to enhance their binding affinity and selectivity for specific GPCRs. This can lead to the development of more potent and targeted drugs with fewer off-target effects.
Targeting Neurotransmitter Transporters
Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders. Fluorinated piperidine derivatives have been explored as inhibitors of neurotransmitter transporters, such as the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters, these compounds can elevate their levels in the synapse, leading to therapeutic effects in conditions like depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
Recent studies have also explored the potential of fluorine-substituted piperidines as therapeutics for metabolic diseases like diabetes and neurodegenerative conditions such as Alzheimer's disease.[1][[“]]
Visualizations
Synthetic Pathway
Caption: Representative synthesis of this compound.
GPCR Signaling Pathway Modulation
Caption: Generalized GPCR signaling cascade initiated by a fluoropiperidine ligand.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of novel drug candidates. Its strategic use allows for the fine-tuning of molecular properties, leading to enhanced pharmacological profiles. The synthetic accessibility of this compound, coupled with its potential for modulating key biological targets such as GPCRs and neurotransmitter transporters, ensures its continued importance in the field of drug discovery and development. Researchers and medicinal chemists are encouraged to explore the diverse applications of this versatile scaffold in their pursuit of innovative therapeutics.
References
An In-Depth Technical Guide to Boc-Protected Heterocyclic Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic scaffolds are fundamental components of a vast array of pharmaceuticals and biologically active compounds.[1] The strategic manipulation of these structures is a cornerstone of modern medicinal chemistry. A crucial aspect of this manipulation is the use of protecting groups, which temporarily mask reactive functional groups to allow for selective chemical transformations at other sites of a molecule. Among the most versatile and widely employed protecting groups is the tert-butoxycarbonyl (Boc) group. This in-depth guide provides a comprehensive overview of Boc-protected heterocyclic building blocks, their synthesis, characterization, and critical applications in drug discovery and development.
The Boc group is favored for its stability under a wide range of conditions, including exposure to many nucleophiles and bases, while being readily and cleanly removed under mild acidic conditions.[2] This orthogonality allows for complex, multi-step synthetic strategies, making Boc-protected heterocycles invaluable intermediates in the synthesis of novel therapeutic agents.[2][3] This guide will delve into the practical aspects of working with these building blocks, including detailed experimental protocols, quantitative data for representative examples, and illustrations of their role in the development of targeted therapies.
Core Concepts of Boc Protection and Deprotection
The utility of the Boc protecting group lies in its ability to modulate the reactivity of amine functionalities commonly found in heterocyclic structures.
Protection Mechanism: The introduction of the Boc group onto a heterocyclic amine is typically achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The nitrogen atom of the heterocycle acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The unstable tert-butyl carbonate leaving group then decomposes into carbon dioxide and a tert-butoxide anion.[2]
Deprotection Mechanism: The removal of the Boc group is efficiently accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[5]
Synthesis and Characterization of Key Boc-Protected Heterocyclic Building Blocks
The following sections provide quantitative data and detailed experimental protocols for the synthesis of several common classes of Boc-protected heterocyclic building blocks.
Boc-Protected Piperidines
Piperidine and its derivatives are prevalent scaffolds in a multitude of FDA-approved drugs, including analgesics and antipsychotics.[6] Boc protection is instrumental in the synthesis of complex piperidine-containing molecules.
| Compound Name | Starting Material | Yield (%) | Purity (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 4-Azidomethyl-4-fluoropiperidine | - | - | - | 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.07 (m, 2H), 3.08 (br t, 2H), 3.32 (d, 2H), 3.96 (br s, 2H)[7] |
| 1-Boc-4-cyanopiperidine | 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde | 73 | - | - | -[8][9] |
| N-Boc-piperidine-4-carboxylic acid | 4-Piperidinecarboxylic acid | 100 | - | 144-146 | 1.52 (s, 9H), 1.7 (m, 2H), 2.0 (m, 2H), 2.5 (m, 1H), 2.91 (t, 2H), 4.1 (d, 2H)[10] |
| tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate | N-methyl-N-phenylmethacrylamide and tert-butyl 4-iodopiperidine-1-carboxylate | 88 | - | - | 0.84-1.15 (m, 4H), 1.24-1.33 (m, 4H), 1.39 (s, 9H), 1.76 (dd, 1H), 1.97 (dd, 1H), 2.41 (q, 2H), 3.22 (s, 3H), 3.84 (br s, 2H), 6.85 (d, 1H), 7.03-7.09 (m, 1H), 7.15 (d, 1H), 7.24-7.29 (m, 1H)[11] |
Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid [4]
-
In a three-necked flask equipped with a stirring device, add 4-piperidinecarboxylic acid and a buffer solution composed of sodium carbonate and sodium bicarbonate (200 mL) under an ice bath.
-
Dropwise add di-tert-butyl dicarbonate through a dropping funnel while stirring.
-
Maintain the reaction at 30°C in a water bath for 22 hours.
-
Extract the reaction mixture with diethyl ether (2 x 100 mL) to remove unreacted di-tert-butyl dicarbonate.
-
Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.
-
Extract the aqueous phase with ethyl acetate (4 x 100 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the final product.
Boc-Protected Pyrrolidines
The pyrrolidine ring is another privileged scaffold found in numerous natural products and pharmaceuticals, including kinase inhibitors and antibacterial agents.[12][13][14]
| Compound Name | Starting Material | Yield (%) | Purity (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| (R)-3-(Boc-amino)pyrrolidine | Benzyl-protected (R)-3-aminopyrrolidine | 98 | - | - | -[15] |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Pyrrolidine-2-methanol | 98 | - | - | 1.46 (s, 9H), 1.50-1.60 (m, 1H), 1.72-1.85 (m, 2H), 2.00 (dddd, 1H), 3.26-3.34 (m, 1H), 3.41-3.49 (m, 1H), 3.53-3.67 (m, 2H), 3.90-4.05 (br, 1H), 4.78 (br d, 1H)[2] |
| Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate | N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester | 46 (overall) | >99:1 dr | 99-100 | 1.46 (s, 9H), 1.47 (s, 9H), 1.90-2.10 (m, 2H), 2.34 (dd, 1H), 2.41 (dd, 1H), 3.39 (dd, 1H), 3.55-3.70 (m, 1H), 4.11-4.17 (m, 1H), 4.40-4.50 (m, 1H)[16] |
Experimental Protocol: Synthesis of (R)-3-(Boc-amino)pyrrolidine [15]
Step 1: Boc protection of benzyl-protected (R)-3-aminopyrrolidine
-
To a solution of di-tert-butyl dicarbonate (12.48 mmol) in 20 mL of THF, add triethylamine (13.62 mmol) and benzyl-protected (R)-3-aminopyrrolidine (11.35 mmol).
-
Stir the reaction mixture under argon at room temperature for 2 hours.
-
Remove THF under vacuum.
-
Dissolve the resulting oil in 20 mL of ethyl acetate and wash with 15 mL of 1M NaOH, followed by washing with water (3 x 15 mL).
-
Collect and dry the organic layer with MgSO₄ and concentrate under vacuum.
-
Purify the crude product by flash chromatography to obtain the intermediate product (yield: 97%).
Step 2: Debenzylation
-
To a solution of the product from Step 1 (11.03 mmol) in 20 mL of ethanol, add 10% Pd/C (0.310 g).
-
Stir the reaction mixture under an H₂ atmosphere at room temperature overnight.
-
Filter the mixture with ethyl acetate and concentrate under vacuum to obtain the final product (yield: 98%).
Boc-Protected Azetidines
Azetidines are four-membered heterocyclic rings that have gained increasing attention in drug discovery due to their ability to impart unique conformational constraints and improve physicochemical properties.[1][14]
| Compound Name | Starting Material | Yield (%) | Purity (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | - | - | - | -[5][17] |
| tert-Butyl 3-bromoazetidine-1-carboxylate | 1-Amino-2,3-dibromopropane hydrobromide | 79 | - | - | 1.44 (s, 9H), 4.14-4.22 (m, 2H), 4.46-4.55 (m, 3H)[15][18] |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | - | - | - | - | -[19][20][21] |
| tert-Butyl 3-cyanoazetidine-1-carboxylate | tert-Butyl 3-iodoazetidine-1-carboxylate | - | - | - | -[18] |
Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate [17]
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% potassium bromide water solution (15.1 g) and TEMPO (1.15 mmol) at a temperature between -15 to 5 °C.
-
Add a mixture of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL) and stir for 30 minutes.
-
Once the reaction is complete, quench it with a 15% sodium thiosulfate aqueous solution (100 mL).
-
Extract the mixture with ethyl acetate, wash with water, and remove the solvent under vacuum.
Boc-Protected Indoles
The indole nucleus is a prominent feature in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[22]
| Compound Name | Starting Material | Yield (%) | Purity (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| N-Boc-5-bromoindole | 5-Bromoindole | - | - | - | -[1][23] |
| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | - | 81 | - | - | 3.88 (s, 3H), 5.47 (s, 2H), 6.82 (d, 1H), 7.04 (dd, 1H), 7.15 (dd, 2H), 7.20 (d, 1H), 7.27-7.35 (m, 3H)[12] |
| 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | - | 75 | - | - | 2.40 (t, 1H), 5.04 (s, 2H), 7.19-7.29 (m, 2H), 7.41-7.48 (m, 1H), 7.51 (dd, 1H), 7.69 (dt, 1H)[12] |
Experimental Protocol: Synthesis of N-Boc-5-bromoindole [1]
The synthesis of N-Boc-5-bromoindole is part of a multi-step process. A key step involves the Buchwald-Hartwig amination of a suitable brominated indole precursor with t-butyl carbamate, followed by regioselective bromination. A general procedure for Boc protection of an indole would involve reacting the indole with (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) in an appropriate solvent.
Application of Boc-Protected Heterocycles in Drug Discovery Workflows
The true value of Boc-protected heterocyclic building blocks is realized in their application to the synthesis of complex, biologically active molecules. The following diagrams illustrate their role in two distinct therapeutic areas.
Case Study 1: GPCR Antagonism - The Mechanism of Maraviroc
Maraviroc is an FDA-approved antiretroviral drug used to treat HIV infection. It functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[17] CCR5 is a G-protein coupled receptor (GPCR) that HIV-1 uses as a co-receptor to enter host immune cells.[17] The synthesis of Maraviroc and related compounds often involves the use of Boc-protected piperidine derivatives. The following diagram illustrates the mechanism of action of Maraviroc.
Caption: Maraviroc, a CCR5 antagonist, allosterically binds to the CCR5 receptor, preventing HIV-1 entry.
Maraviroc binds to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, inducing a conformational change that prevents the interaction between the HIV-1 surface glycoprotein gp120 and the co-receptor.[17][24] This allosteric inhibition effectively blocks the virus from entering and infecting the host cell, thereby halting the viral life cycle.[4][17]
Case Study 2: Kinase Inhibition - The Hedgehog Signaling Pathway and Sonidegib
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly activated in several cancers, including basal cell carcinoma (BCC).[10][25] Sonidegib is an FDA-approved inhibitor of Smoothened (SMO), a key signal transducer in the Hh pathway.[26] The synthesis of Sonidegib and other SMO inhibitors often utilizes Boc-protected heterocyclic building blocks. The diagram below outlines the Hedgehog signaling pathway and the inhibitory action of Sonidegib.
Caption: Sonidegib inhibits the Smoothened (SMO) protein, blocking the Hedgehog signaling pathway.
In the absence of a Hedgehog ligand, the Patched-1 (PTCH1) receptor inhibits SMO. Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then drive the expression of genes involved in cell proliferation and survival.[25][27] Sonidegib binds to and inhibits SMO, thereby preventing the downstream activation of the Hh pathway, even in the presence of activating mutations in PTCH1 or SMO.[10][26][28]
Conclusion
Boc-protected heterocyclic building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their stability, coupled with the mild and selective conditions required for the removal of the Boc group, facilitates the efficient and controlled synthesis of complex molecular architectures. As demonstrated by the examples of Maraviroc and Sonidegib, the strategic use of these building blocks is central to the development of innovative therapies targeting a wide range of diseases. The quantitative data and detailed protocols provided in this guide serve as a practical resource for researchers engaged in the design and synthesis of the next generation of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]
- 3. intelligentliving.co [intelligentliving.co]
- 4. researchgate.net [researchgate.net]
- 5. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. echemi.com [echemi.com]
- 9. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 10. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pnas.org [pnas.org]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 15. tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 24. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 26. pharmacytimes.com [pharmacytimes.com]
- 27. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative safety data for this compound, this guide also incorporates general safety principles for handling similar chemical structures and outlines best practices for laboratory and industrial settings.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1228631-45-5[1] |
| Molecular Formula | C13H22FNO4[2] |
| Molecular Weight | 275.316 g/mol [2] |
| Synonyms | 1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate[1] |
Hazard Identification and Classification
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory tract.
-
The toxicological properties have not been thoroughly investigated.
It is recommended to handle this chemical as potentially hazardous until more definitive data becomes available.
Physical and Chemical Properties
Limited specific data is available for this compound. The table below includes available data and notes where information is not available.
| Property | Value | Source |
| Appearance | No data available | |
| Odor | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | [1] |
| Solubility | No data available | [1] |
| Density | No data available | [1] |
For comparison, the related compound Ethyl 1-Boc-3-piperidinecarboxylate is a colorless to light yellow liquid with a boiling point of 112 - 114 °C at 1.0 mmHg and is soluble in organic solvents like dichloromethane and ethyl acetate.[3]
Safe Handling and Storage
Proper handling and storage are critical to ensure the safety of personnel and the integrity of the compound.
7.1 Precautions for Safe Handling: [1]
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Wear suitable protective clothing, including lab coats, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.
7.2 Conditions for Safe Storage: [1]
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
A logical workflow for the safe handling of this chemical is presented in the diagram below.
Caption: Workflow for Safe Chemical Handling.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. |
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.
Stability and Reactivity
While specific data for this compound is unavailable, general information for similar compounds is provided.
-
Reactivity: No specific data is available.[1]
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No specific data is available.[1]
-
Conditions to Avoid: Incompatible products, excess heat, and exposure to moisture over prolonged periods.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[4][5]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4]
Toxicological Information
No specific toxicological data is available for this compound.[1] The absence of data does not mean the substance is harmless. It should be handled with the utmost care, assuming it could have toxic effects.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Transport Information
As of the available data, this compound is not classified as a hazardous material for transportation.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID | No data available | No data available | No data available | No data available |
| IMDG | No data available | No data available | No data available | No data available |
| IATA | No data available | No data available | No data available | No data available |
Source:[1]
This guide is intended to provide the most current and comprehensive safety information available. As new data becomes available, it is the responsibility of the user to stay informed and update their safety protocols accordingly. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.
References
The Strategic Introduction of Fluorine to the Piperidine Scaffold: A Technical Guide to Synthesis, from Discovery to Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of pharmaceuticals. The deliberate incorporation of fluorine into this structure has become a powerful strategy for fine-tuning molecular properties to enhance therapeutic efficacy. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for creating fluorinated piperidines, offering detailed experimental protocols for key transformations and a quantitative comparison of their outcomes.
A Historical Perspective: The Rise of Fluorine in Medicinal Chemistry
The journey of organofluorine chemistry in pharmaceuticals began in the mid-20th century, with the introduction of the first fluorinated drug, fludrocortisone, in 1954.[1][2] This marked a turning point, demonstrating the profound impact that fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—could have on biological activity. Today, approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its strategic importance in drug design.[3][4]
The integration of fluorine into the piperidine scaffold was a logical progression, combining one of the most prevalent heterocyclic motifs in approved drugs with an element capable of modulating key pharmacological parameters.[5] Early synthetic efforts were often hampered by the challenges of selective fluorination and the harsh conditions required, which were often incompatible with complex molecular architectures. The development of modern synthetic methods has been driven by the need for milder, more efficient, and stereocontrolled routes to these valuable building blocks.
A significant challenge in the synthesis of fluorinated piperidines has been the hydrogenation of fluoropyridine precursors. This approach is often complicated by catalyst poisoning by the nitrogen heterocycle and competitive hydrodefluorination, which removes the desired fluorine atom.[6][7] Overcoming these hurdles has been a major focus of methodological development in recent years.
Key Synthetic Strategies for Fluorinated Piperidines
The synthesis of fluorinated piperidines can be broadly categorized into two approaches: the introduction of fluorine onto a pre-existing piperidine or piperidine precursor, and the construction of the piperidine ring from fluorinated starting materials. This guide will focus on the most impactful and widely adopted of these strategies.
Hydrogenation of Fluoropyridines
The reduction of readily available fluoropyridines is an attractive and direct route to fluorinated piperidines. Significant advancements in catalysis have made this a viable and efficient strategy.
A groundbreaking one-pot, two-step method developed by Glorius and coworkers enables the synthesis of all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[5][8] This process involves an initial rhodium-catalyzed dearomatization of the fluoropyridine with a borane reagent, followed by hydrogenation of the resulting diene intermediates.[4]
Experimental Protocol: General Procedure for the Dearomatization-Hydrogenation of Fluoropyridine Derivatives [5]
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the rhodium catalyst (1-5 mol%), the fluoropyridine substrate (0.2 mmol, 1.0 equiv.), and molecular sieves. The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF, 1.0 mL) and pinacolborane (HBpin, 1.1-3.0 equiv.) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a set time (e.g., 12-24 h) under an atmosphere of hydrogen (e.g., 1 atm, balloon). Upon completion, a trapping agent such as trifluoroacetic anhydride may be added to facilitate isolation of volatile products. The crude product is then purified by column chromatography.
Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Various Fluoropyridines [5]
| Entry | Substrate (Fluoropyridine) | Product (TFA-protected) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3-Fluoropyridine | N-Trifluoroacetyl-3-fluoropiperidine | 85 | >99:1 |
| 2 | 3,5-Difluoropyridine | N-Trifluoroacetyl-3,5-difluoropiperidine | 72 | >99:1 |
| 3 | 2-Fluoro-5-methylpyridine | N-Trifluoroacetyl-2-fluoro-5-methylpiperidine | 78 | >99:1 |
| 4 | 3-Fluoro-4-methoxypyridine | N-Trifluoroacetyl-3-fluoro-4-methoxypyridine | 65 | >99:1 |
| 5 | 2,3,5,6-Tetrafluoropyridine | N-Trifluoroacetyl-2,3,5,6-tetrafluoropiperidine | 55 | >99:1 |
Yields are of the isolated N-trifluoroacetylated product. Diastereomeric ratios were determined by ¹⁹F NMR or GC analysis of the crude reaction mixture.
A robust and practical method for the cis-selective hydrogenation of fluoropyridines utilizes a commercially available heterogeneous catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid.[6][7] This protocol is notable for its operational simplicity and tolerance of air and moisture.
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines [6]
To a solution of the fluoropyridine substrate (1.0 equiv.) in methanol (MeOH) is added an aqueous solution of hydrochloric acid (HCl, e.g., 4 M, 1.1 equiv.) and palladium hydroxide on carbon (20 wt% Pd on carbon, 1-5 mol%). The reaction vessel is placed under an atmosphere of hydrogen (e.g., 50 bar) and stirred at a specified temperature (e.g., 60 °C) for a set time (e.g., 16 h). After cooling and venting the hydrogen, the catalyst is removed by filtration through Celite. The filtrate is concentrated, and the residue is taken up in a suitable solvent and treated with a protecting group reagent (e.g., Cbz-Cl or Fmoc-OSu) and a base (e.g., triethylamine) to afford the protected fluorinated piperidine, which is then purified by column chromatography.
Table 2: Palladium-Catalyzed Hydrogenation of Various Fluoropyridines [6][7]
| Entry | Substrate | Product (Protecting Group) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3-Fluoropyridine | 3-Fluoropiperidine (Cbz) | 91 | >98:2 |
| 2 | 3-Fluoro-2-methylpyridine | 3-Fluoro-2-methylpiperidine (Cbz) | 85 | >98:2 |
| 3 | 3,5-Difluoropyridine | 3,5-Difluoropiperidine (Cbz) | 30 | >98:2 |
| 4 | 5-Fluoro-2-phenylpyridine | 5-Fluoro-2-phenylpiperidine (Cbz) | 71 | 91:9 |
| 5 | Ethyl 5-fluoronicotinate | Ethyl 5-fluoropiperidine-3-carboxylate (Cbz) | 88 | >98:2 |
| 6 | (5-Fluoropyridin-3-yl)methanol | (5-Fluoropiperidin-3-yl)methanol (Cbz) | 75 | >98:2 |
Yields are of the isolated protected product. Diastereomeric ratios were determined by NMR analysis.
Asymmetric Synthesis of Fluorinated Piperidines
The demand for enantiomerically pure fluorinated piperidines in drug development has spurred the creation of highly stereoselective synthetic methods.
This strategy was successfully employed in the synthesis of a key intermediate for a calcitonin gene-related peptide (CGRP) receptor antagonist.[9][10][11] The approach involves the preparation of a chiral fluoroenamide, which then undergoes a highly enantioselective hydrogenation.
Experimental Protocol: Synthesis and Asymmetric Hydrogenation of a Fluoroenamide [10]
-
Enamide Formation: 3-Fluoro-4-aminopyridine is first protected, for instance as the benzamide. The pyridine nitrogen is then quaternized with an alkyl halide (e.g., benzyl bromide) to activate the ring for reduction. Partial reduction of the pyridinium salt with a mild reducing agent like sodium borohydride in methanol yields the corresponding tetrahydropyridine, which exists as the desired fluoroenamide tautomer.
-
Asymmetric Hydrogenation: The fluoroenamide substrate (1.0 equiv.) is dissolved in a suitable solvent (e.g., degassed methanol). A chiral ruthenium catalyst, such as Ru(OAc)₂(S)-xyl-binap (0.01-0.1 mol%), is added, and the mixture is hydrogenated under pressure (e.g., 100 psi H₂) at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 18 h). After the reaction, the solvent is removed, and the product is purified to yield the enantiomerically enriched fluorinated piperidine.
Table 3: Asymmetric Hydrogenation for the Synthesis of a syn-3-Fluoro-4-aminopiperidine Derivative [10]
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Ru(OAc)₂((S)-xyl-binap) | Benzoyl-protected fluoroenamide | (3R,4S)-N-Benzoyl-3-fluoro-4-aminopiperidine derivative | 95 | 96 |
An alternative and highly efficient route to chiral syn-3-fluoro-4-aminopiperidines involves the dynamic kinetic asymmetric transamination of a fluorinated ketone.[9][10][12] This biocatalytic approach utilizes a transaminase enzyme to convert a prochiral ketone into a chiral amine with high stereoselectivity.
Experimental Protocol: Dynamic Kinetic Asymmetric Transamination of a Fluoroketone [10]
The N-protected-3-fluoropiperidin-4-one substrate (1.0 equiv.) is suspended in a buffered aqueous solution (e.g., borate buffer, pH 10.5). A transaminase enzyme (e.g., an engineered variant of Arthrobacter sp. transaminase) and pyridoxal-5'-phosphate (PLP) as a cofactor are added. Isopropylamine is used as the amine donor. The reaction mixture is stirred at a controlled temperature (e.g., 45 °C) until completion. The product is then extracted with an organic solvent, and the protecting group can be removed or exchanged as needed. The final product is isolated and purified.
Table 4: Dynamic Kinetic Asymmetric Transamination for syn-3-Fluoro-4-aminopiperidine Synthesis [10]
| Enzyme | Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn isomer) (%) |
| Engineered Transaminase | N-Boc-3-fluoropiperidin-4-one | (3R,4S)-N-Boc-3-fluoro-4-aminopiperidine | 90 | >99:1 | >99 |
Electrophilic Fluorination
The direct fluorination of piperidine precursors, such as enamines or silyl enol ethers, offers another route to these compounds. This method relies on the use of electrophilic fluorinating reagents, such as Selectfluor®.[12]
Experimental Protocol: Electrophilic Fluorination of a Silyl Enol Ether [12]
An N-protected piperidinone is converted to its corresponding silyl enol ether by treatment with a silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine) or by using a pre-formed silyl triflate (e.g., TMS-OTf) and a hindered base (e.g., 2,6-lutidine). The isolated silyl enol ether is then dissolved in a suitable solvent (e.g., acetonitrile) and treated with an electrophilic fluorinating agent, such as Selectfluor® (1.1 equiv.). The reaction is stirred at room temperature until completion. The crude mixture is then worked up and purified by column chromatography to yield the α-fluoroketone, which can be a precursor for further transformations into fluorinated piperidines.
Table 5: Electrophilic Fluorination to Form a Fluorinated Piperidinone Precursor [12]
| Substrate | Reagent | Product | Yield (%) |
| N-Boc-4-(trimethylsilyloxy)-1,2,3,6-tetrahydropyridine | Selectfluor® | N-Boc-3-fluoropiperidin-4-one | 91 |
Application in Drug Discovery: Signaling Pathways and Logical Workflows
The synthetic methods described above provide access to fluorinated piperidines that have played crucial roles in the development of novel therapeutics. The following diagrams, rendered in DOT language, illustrate the mechanism of action for two such examples.
Kinesin Spindle Protein (KSP) Inhibition
The kinesin spindle protein (KSP) is essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and is a target for cancer therapy. The drug candidate MK-0731 incorporates a fluorinated piperidine moiety that was optimized to reduce P-glycoprotein (Pgp) efflux and modulate basicity.[13]
Caption: Mechanism of KSP inhibition by MK-0731 leading to mitotic arrest.
CGRP Receptor Antagonism
Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine. Small molecule CGRP receptor antagonists, known as "gepants," block CGRP signaling. The synthesis of these antagonists often involves chiral fluorinated piperidine intermediates.
Caption: CGRP receptor signaling and its antagonism by gepants.
Conclusion
The synthesis of fluorinated piperidines has evolved from a significant synthetic challenge to a well-established field with a diverse array of robust and stereoselective methodologies. The historical progression from early, often harsh fluorination techniques to modern catalytic and biocatalytic methods has been pivotal for the widespread adoption of these motifs in drug discovery. The methods presented in this guide—catalytic hydrogenation, asymmetric synthesis, and electrophilic fluorination—represent the state of the art, providing medicinal chemists with the tools to rationally design and synthesize novel therapeutics with improved pharmacological profiles. The continued development of new synthetic strategies will undoubtedly further expand the role of fluorinated piperidines in addressing unmet medical needs.
References
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel compounds utilizing Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate as a key building block. This versatile reagent is of significant interest in medicinal chemistry due to the presence of a stereocenter at the C3 position, the conformational restriction imposed by the piperidine ring, and the modulation of physicochemical properties by the fluorine atom. The Boc-protecting group allows for selective manipulation of the piperidine nitrogen, making it an ideal starting material for the generation of diverse chemical scaffolds for drug discovery.
Key Applications:
-
Synthesis of 3-Amino-3-fluoropiperidine Derivatives: The ester functionality can be converted to an amide and subsequently to an amine, providing access to 3-amino-3-fluoropiperidine scaffolds. These are valuable cores for the development of DPP-4 inhibitors for diabetes and other therapeutic agents.
-
Formation of Spirocyclic Compounds: The C3 position can be functionalized to enable the construction of spirocyclic systems, which are of great interest in drug design for their rigidified three-dimensional structures.
-
Synthesis of Fused Ring Systems: The ester group can be used as a handle to build fused heterocyclic systems, such as pyrazolo[4,3-c]piperidines, which are scaffolds for various kinase inhibitors.
-
Introduction of Novel Side Chains: The piperidine nitrogen, after deprotection, can be derivatized with a wide range of substituents to explore structure-activity relationships (SAR) in drug development programs.
I. Synthesis of 3-Aminomethyl-3-fluoropiperidine Derivatives
This protocol describes the conversion of this compound to a key intermediate, (1-Boc-3-fluoro-piperidin-3-yl)methanamine, which can be further functionalized.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-aminomethyl-3-fluoropiperidine.
Protocol 1: Synthesis of 1-Boc-3-fluoro-piperidine-3-carboxamide
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 275.32 | 5.0 g | 18.16 |
| 7N Ammonia in Methanol | - | 100 mL | - |
Procedure:
-
To a sealed tube, add this compound (5.0 g, 18.16 mmol).
-
Add a 7N solution of ammonia in methanol (100 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the desired amide.
Protocol 2: Synthesis of (1-Boc-3-fluoro-piperidin-3-yl)methanamine
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| 1-Boc-3-fluoro-piperidine-3-carboxamide | 246.29 | 4.0 g | 16.24 |
| Lithium aluminum hydride (LiAlH4) | 37.95 | 1.23 g | 32.48 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH4 (1.23 g, 32.48 mmol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-Boc-3-fluoro-piperidine-3-carboxamide (4.0 g, 16.24 mmol) in anhydrous THF (50 mL) to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water (1.2 mL), 15% aqueous NaOH (1.2 mL), and water (3.6 mL).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification or purified by chromatography.
II. Synthesis of a Fused Pyrazolo[4,3-c]piperidine Core
This protocol outlines a potential pathway for the synthesis of a pyrazolo[4,3-c]piperidine scaffold, a common core in kinase inhibitors.
Logical Relationship Diagram:
Caption: Synthetic strategy for a fused pyrazolo[4,3-c]piperidine core.
Protocol 3: Synthesis of (1-Boc-3-fluoro-piperidin-3-yl)methanol
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 275.32 | 5.0 g | 18.16 |
| Lithium borohydride (LiBH4) | 21.78 | 0.79 g | 36.32 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (5.0 g, 18.16 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C.
-
Add LiBH4 (0.79 g, 36.32 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Ethyl acetate/Hexane) to yield the desired alcohol.
Subsequent Steps:
The resulting alcohol can be oxidized to the corresponding aldehyde using standard conditions (e.g., Dess-Martin periodinane or Swern oxidation). The aldehyde can then be condensed with a substituted hydrazine, followed by cyclization under acidic or basic conditions to form the pyrazole ring. The specific conditions for these steps will depend on the nature of the substituents on the hydrazine and the desired final product.
III. Deprotection and N-Functionalization
The Boc-protecting group can be readily removed to allow for the introduction of a wide variety of substituents on the piperidine nitrogen.
Experimental Workflow:
Application Notes and Protocols: Deprotection of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under various conditions, each with its own advantages regarding reaction time, yield, and compatibility with other functional groups. The protocols outlined below cover standard acidic deprotection methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), a milder acidic method employing p-toluenesulfonic acid (pTSA), and a thermal deprotection approach. All quantitative data is summarized for easy comparison, and experimental workflows are visualized.
Introduction
The removal of the Boc protecting group from nitrogen is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. This compound possesses both an ester and a fluorine substituent, necessitating careful selection of deprotection conditions to avoid unwanted side reactions such as ester hydrolysis. The following protocols offer a range of options to achieve clean and efficient deprotection to yield Ethyl 3-fluoropiperidine-3-carboxylate.
Deprotection Protocols: A Comparative Overview
The selection of an appropriate deprotection protocol is critical and depends on the substrate's sensitivity to acidic or thermal conditions and the desired scale of the reaction. Below is a summary of common methods with their typical reaction parameters and yields for analogous N-Boc protected piperidine derivatives.
| Deprotection Method | Reagents and Solvents | Temperature | Reaction Time | Typical Yield | Reference(s) |
| Acidic Deprotection | |||||
| Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >95% | [1][2] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Room Temperature | 1 - 3 hours | >95% | [1][3] |
| Mild Acidic Deprotection | |||||
| p-Toluenesulfonic Acid (pTSA) | pTSA, Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | ~90-98% | [4][5] |
| Thermal Deprotection | |||||
| Continuous Flow | Methanol or Trifluoroethanol | 150 - 200 °C | 30 - 60 minutes | 35 - 60% (conversion) | [6] |
Experimental Protocols
Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Acidic Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method is also highly efficient and often results in the precipitation of the hydrochloride salt of the product, which can simplify isolation.
Materials:
-
This compound
-
4M HCl in Dioxane
-
Methanol or Dioxane (optional, as co-solvent)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
For the free amine, a basic workup as described in Protocol 1 can be performed.
Protocol 3: Mild Acidic Deprotection with p-Toluenesulfonic Acid (pTSA)
This method is suitable for substrates that may be sensitive to stronger acids.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in DCM.
-
Add p-Toluenesulfonic acid monohydrate (1.1 - 2.0 equiv.).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product.
Protocol 4: Thermal Deprotection in Continuous Flow
This catalyst-free method is advantageous for its rapid reaction times at elevated temperatures and is amenable to scale-up.
Materials:
-
This compound
-
Methanol or 2,2,2-Trifluoroethanol (TFE)
-
Continuous flow reactor system
Procedure:
-
Prepare a solution of this compound in methanol or TFE.
-
Pump the solution through a heated continuous flow reactor.
-
Optimize the temperature (typically 150-200 °C) and residence time (typically 30-60 minutes) to achieve maximum conversion.
-
Collect the product stream and remove the solvent under reduced pressure.
-
Further purification may be required to remove any unreacted starting material or byproducts.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Chemical transformation during the deprotection reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with extreme care.
-
High-temperature reactions in a flow reactor should be conducted with appropriate safety shields and monitoring.
Conclusion
The deprotection of this compound can be achieved through several effective methods. The choice of protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups, the desired scale, and the available equipment. The protocols provided herein offer a range of options from standard, robust acidic methods to milder and thermal alternatives, enabling researchers to select the most suitable conditions for their needs.
References
Application Notes and Protocols for Asymmetric Synthesis with Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the asymmetric synthesis of chiral 3-substituted-3-fluoropiperidine derivatives, utilizing Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate as a key building block. The methodologies described are based on established principles of asymmetric catalysis and are intended to serve as a guide for the development of novel chiral molecules for pharmaceutical and research applications.
Introduction
The 3-fluoropiperidine scaffold is a privileged motif in medicinal chemistry, offering a unique combination of metabolic stability, conformational constraint, and modulated basicity of the piperidine nitrogen. The introduction of a fluorine atom at the C3 position can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the creation of a chiral center at this position opens avenues for the development of highly specific and potent therapeutics. This compound is a versatile starting material for the synthesis of such chiral compounds. This document outlines protocols for the asymmetric functionalization of this substrate to generate a quaternary stereocenter at the C3 position.
Core Strategies for Asymmetric Synthesis
Two primary strategies for the asymmetric functionalization of this compound are presented:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This approach involves the generation of an enolate from the starting material, which then undergoes an enantioselective reaction with an allylic electrophile in the presence of a chiral palladium catalyst. This method is particularly useful for introducing versatile allyl groups, which can be further functionalized.
-
Phase-Transfer Catalyzed Asymmetric Alkylation: This protocol utilizes a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, to mediate the enantioselective alkylation of the C3 position with various alkyl halides. This method offers a broad substrate scope and operational simplicity.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is adapted from methodologies developed for the enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters and is proposed for the asymmetric synthesis of ethyl 1-Boc-3-allyl-3-fluoropiperidine-3-carboxylate.
Reaction Scheme:
A biphasic reaction mixture of this compound in an organic solvent and an aqueous base is treated with a chiral phase-transfer catalyst and an alkyl halide. The reaction is stirred vigorously at a controlled temperature.
Caption: General workflow for asymmetric alkylation.
Signaling Pathway Analogy in Catalysis
The following diagram illustrates the catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation, conceptualized as a signaling pathway.
Application Notes and Protocols for the Use of Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and scaffolds into peptides is a powerful strategy in modern drug discovery to enhance pharmacological properties such as metabolic stability, binding affinity, and conformational rigidity. Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate is a valuable building block for introducing a constrained, fluorinated piperidine moiety into a peptide sequence. The presence of the fluorine atom can modulate the pKa of the piperidine nitrogen, influence intermolecular interactions, and improve resistance to enzymatic degradation.[1][2] The tert-butyloxycarbonyl (Boc) protecting group allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[3]
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the parent compound, 1-Boc-3-fluoropiperidine-3-carboxylic acid, is provided below. The ethyl ester form would need to be saponified to the free carboxylic acid prior to its use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C11H18FNO4 | [4] |
| Molecular Weight | 247.27 g/mol | [4] |
| Appearance | Solid | - |
| Storage | Store under recommended conditions, typically refrigerated. | [4] |
Experimental Protocols
The incorporation of this compound into a peptide chain via solid-phase peptide synthesis (SPPS) involves a two-stage process:
-
Saponification: The ethyl ester must first be hydrolyzed to the free carboxylic acid to enable its activation and coupling to the N-terminal amine of the growing peptide chain on the solid support.
-
Peptide Coupling: The resulting 1-Boc-3-fluoropiperidine-3-carboxylic acid is then coupled to the resin-bound peptide using standard peptide coupling reagents.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding lithium carboxylate, which can be used directly in a subsequent coupling step.[5]
Materials:
-
This compound
-
Dioxane
-
Lithium hydroxide (LiOH)
-
Water
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolve this compound (1 equivalent) in dioxane.
-
Add a solution of lithium hydroxide (1.5-2 equivalents) in water. The addition of a small amount of water can accelerate the saponification process.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
The resulting solution containing the lithium carboxylate of 1-Boc-3-fluoropiperidine-3-carboxylic acid can be used directly in the subsequent coupling reaction.
Protocol 2: Incorporation into a Peptide Chain via Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis cycle for coupling 1-Boc-3-fluoropiperidine-3-carboxylic acid to a resin-bound peptide. This protocol assumes a standard Boc-SPPS workflow.[6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
1-Boc-3-fluoropiperidine-3-carboxylic acid (from Protocol 1)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection (if applicable to the preceding amino acid):
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the TFA solution and wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DMF for 2 minutes and drain. Repeat this step.[6]
-
Wash the resin thoroughly with DMF.
-
-
Coupling of 1-Boc-3-fluoropiperidine-3-carboxylic acid:
-
Pre-activation (Recommended for HATU/HBTU): In a separate vessel, dissolve 1-Boc-3-fluoropiperidine-3-carboxylic acid (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[6]
-
Add the activated amino acid solution to the neutralized resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for this sterically hindered amino acid analog.[7]
-
Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test to ensure completion. If the test is positive, a second coupling may be required.[7]
-
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.[6]
Quantitative Data Summary
| Parameter | Expected Range | Notes |
| Coupling Efficiency (single coupling) | 85-99% | Highly dependent on the coupling reagent, reaction time, and the nature of the N-terminal amino acid on the resin.[7] |
| Coupling Efficiency (double coupling) | >99% | Often necessary for sterically hindered residues to drive the reaction to completion.[7] |
| Final Crude Peptide Purity | 50-90% | Dependent on the overall success of each coupling and deprotection step throughout the synthesis. |
Visualizations
Workflow for Incorporation into a Peptide
Caption: General workflow for the preparation and incorporation of the fluorinated piperidine building block into a peptide via SPPS.
Logical Relationship for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent for the fluorinated piperidine amino acid analog.
Applications and Biological Significance
The incorporation of fluorinated piperidine scaffolds can significantly impact the biological activity of peptides. Fluorine's high electronegativity can alter the local electronic environment, potentially leading to stronger binding interactions with target proteins through favorable electrostatic or dipole interactions.[1][8] Furthermore, the C-F bond is exceptionally stable, which can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
Peptides containing fluorinated piperidines may find applications as:
-
Enzyme Inhibitors: The rigid piperidine ring can mimic transition states or natural substrate conformations, leading to potent and selective enzyme inhibition.
-
Receptor Agonists/Antagonists: The conformational constraint imposed by the piperidine scaffold can lock the peptide into a bioactive conformation, enhancing its affinity and efficacy at cell surface receptors.
-
Antimicrobial Peptides: Fluorination can enhance the amphipathicity and membrane-disrupting capabilities of antimicrobial peptides.
While specific signaling pathways targeted by peptides containing 3-fluoropiperidine-3-carboxylic acid are not yet widely reported, this building block holds promise for modulating protein-protein interactions and other cellular signaling events where conformational stability and enhanced binding are desired. Its use as a PROTAC linker highlights its utility in inducing targeted protein degradation.[4]
Purification and Characterization
Following cleavage from the solid support, the crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final purity and identity of the fluorinated peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions based on the specific peptide sequence and available laboratory equipment. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate in CNS Drug Discovery: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, particularly in the realm of Central Nervous System (CNS) drug discovery. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and basicity (pKa). These parameters are critical for optimizing blood-brain barrier (BBB) penetration, target engagement, and overall pharmacokinetic and pharmacodynamic profiles. The piperidine scaffold is a privileged structure in CNS-active compounds, appearing in numerous approved drugs. The combination of these two features in the form of fluorinated piperidines offers a powerful tool for fine-tuning the properties of potential CNS therapeutics.
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a versatile and highly valuable building block for the synthesis of such fluorinated piperidine derivatives. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective functionalization at other positions, while the ethyl ester at the 3-position provides a handle for further chemical modifications, such as amidation. The fluorine atom at the 3-position introduces the aforementioned benefits of fluorination. This application note will detail the utility of this building block in the synthesis of CNS drug candidates, provide exemplary protocols for its derivatization, and discuss the relevant biological targets and signaling pathways.
Rationale for Fluorination in CNS Drug Design
The introduction of a fluorine atom into a piperidine ring, as in this compound, can have several beneficial effects for CNS drug candidates:
-
Modulation of Basicity (pKa): The pKa of the piperidine nitrogen is a critical determinant of a drug's interaction with its biological target and its potential for off-target effects, such as hERG channel inhibition. The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen, which can be advantageous in mitigating hERG liability and improving selectivity.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.
-
Enhanced Lipophilicity and BBB Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which can facilitate its passage across the blood-brain barrier. This is a crucial property for any drug targeting the CNS.[1]
-
Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, which can lead to more favorable interactions with the target protein.
Application in the Synthesis of CNS Drug Candidates
This compound serves as a key starting material for the synthesis of a variety of CNS-active compounds, including but not limited to:
-
Dopamine Receptor Ligands: The dopamine system is a critical target for the treatment of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Fluorinated piperidines can be elaborated into potent and selective dopamine D2 and D3 receptor ligands.[2][3][4]
-
Serotonin Receptor Modulators: The serotonin system is implicated in mood regulation, cognition, and sleep. Derivatives of fluorinated piperidines can be synthesized to target various serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, for the treatment of depression, anxiety, and other mood disorders.[5][6][7]
-
GABA Uptake Inhibitors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Inhibiting its reuptake can potentiate inhibitory neurotransmission and is a therapeutic strategy for epilepsy and other neurological conditions. Nipecotic acid, a piperidine-3-carboxylic acid derivative, is a known GABA uptake inhibitor, and fluorinated analogs can be synthesized to improve potency and selectivity for different GABA transporter (GAT) subtypes.[8][9]
-
Neurokinin Receptor Antagonists: Neurokinin receptors, such as the NK1 receptor, are involved in pain, inflammation, and mood disorders. The piperidine scaffold is a common feature in NK1 receptor antagonists.[10]
Quantitative Data of Exemplary Compounds
| Compound Class | Target | Compound Example | Kᵢ (nM) or pIC₅₀ | Selectivity | Reference |
| Dopamine Receptor Ligand | Dopamine D₃ Receptor | Compound 20e (a fluorine-containing N-(2-fluoroethoxy)piperazine analogue) | Kᵢ = 0.17 | 163-fold vs D₂ | [2][3] |
| GABA Uptake Inhibitor | mGAT1 | rac-8c (fluorinated nipecotic acid derivative) | pIC₅₀ = 5.97 | - | [11][8] |
| GABA Uptake Inhibitor | mGAT4 | rac-(3R,Rₐ)-8f/rac-(3R,Sₐ)-8f (nipecotic acid derivative) | pIC₅₀ = 5.78 | - | [11] |
| Dopamine Receptor Antagonist | Dopamine D₄ Receptor | Compound 8b (4,4-difluoro-3-(phenoxymethyl)piperidine derivative) | Kᵢ = 5.5 | >2000-fold vs. D1, D2, D3, and D5 | [12] |
Experimental Protocols
The following are detailed, exemplary protocols for the key synthetic transformations of this compound.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the introduction of a substituent on the piperidine nitrogen after Boc deprotection, a common step in elaborating the core scaffold.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane) (5-10 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude salt of the deprotected piperidine can be used directly in the next step or purified by recrystallization or chromatography.
Step 2: Reductive Amination
-
To a solution of the deprotected ethyl 3-fluoropiperidine-3-carboxylate salt (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a mild base such as triethylamine (1.1 eq) to neutralize the salt.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Protocol 2: Amide Formation
This protocol details the conversion of the ethyl ester to a primary, secondary, or tertiary amide, a common modification to explore structure-activity relationships.
Step 1: Saponification of the Ethyl Ester
-
Dissolve the N-protected or N-alkylated ethyl 3-fluoropiperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with a 1M HCl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DCM, DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2-3 eq).
-
Add the desired amine (primary or secondary) (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways for Dopamine D2/D3 and Serotonin 5-HT1A receptors.
Experimental Workflow Diagram
Caption: General synthetic workflow for derivatizing the title compound.
Logical Relationship Diagram
Caption: Relationship between the building block's properties and desired CNS drug outcomes.
Conclusion
This compound is a highly valuable and versatile building block in the field of CNS drug discovery. Its strategic design, incorporating a modifiable piperidine core with a fluorine atom and orthogonal protecting groups, provides medicinal chemists with a powerful tool to synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The provided protocols and conceptual diagrams serve as a guide for researchers to effectively utilize this compound in their efforts to develop the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and neurochemical effects of 5-(4-[4-(5-Cyano-3-indolyl)-butyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide (EMD 68843): a combined selective inhibitor of serotonin reuptake and 5-hydroxytryptamine(1A) receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Serotonin Receptor Modulators for Use in the Treatment of Psychological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential coupling reactions involving Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a valuable building block in medicinal chemistry. Due to the sterically hindered nature of the C3 position and the presence of a fluorine atom at a quaternary center, direct coupling reactions are challenging and not widely reported in the literature. The following sections outline plausible synthetic strategies and detailed hypothetical protocols based on established methodologies for structurally related compounds.
Introduction
This compound is a key intermediate for the synthesis of novel piperidine-containing compounds in drug discovery. The 3-fluoro-3-substituted piperidine motif is of significant interest as the fluorine atom can modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability. This document explores potential C-C and C-N bond-forming reactions at the C3 position, offering starting points for reaction optimization.
Proposed Coupling Strategies
Given the lack of direct precedent, we propose three main strategies for achieving coupling at the C3 position:
-
Decarboxylative Cross-Coupling: This approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a metal-catalyzed decarboxylative coupling. This strategy circumvents the steric hindrance associated with direct C-H activation or α-arylation at the congested C3 center.
-
Palladium-Catalyzed α-Arylation: While challenging, direct α-arylation of the ester enolate is a potential route. Success would likely depend on the use of highly active catalyst systems with bulky, electron-rich phosphine ligands capable of overcoming the steric barrier.
-
Amide Bond Formation via Saponification: The ethyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents. This is a more conventional and likely more successful approach for introducing nitrogen-based substituents.
Experimental Protocols
Protocol 1: Decarboxylative Suzuki-Miyaura Coupling (Hypothetical)
This protocol describes a two-step sequence for the arylation of the C3 position via a decarboxylative coupling, a plausible strategy for sterically hindered substrates.
Step 1: Saponification of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and H₂O (3:1), add LiOH (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-boc-3-fluoropiperidine-3-carboxylic acid.
Step 2: Decarboxylative Suzuki-Miyaura Coupling
Materials:
-
1-boc-3-fluoropiperidine-3-carboxylic acid (from Step 1)
-
Aryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 1-boc-3-fluoropiperidine-3-carboxylic acid (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Ag₂CO₃ (2.0 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite®, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 1: Proposed Reaction Conditions for Decarboxylative Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ | A common palladium precursor. |
| Ligand | SPhos | A bulky, electron-rich ligand suitable for challenging couplings. |
| Base | K₂CO₃ | A standard base for Suzuki-Miyaura reactions. |
| Oxidant/Additive | Ag₂CO₃ | Often used in decarboxylative couplings. |
| Solvent | 1,4-Dioxane | A common high-boiling solvent for cross-coupling reactions. |
| Temperature | 80-100 °C | Elevated temperature is likely necessary. |
| Reaction Time | 12-24 h | Reaction times may vary depending on the substrate. |
Protocol 2: Palladium-Catalyzed α-Arylation (Hypothetical)
This protocol outlines a potential direct α-arylation of the ester. This reaction is expected to be challenging due to steric hindrance and would likely require significant optimization.
Materials:
-
This compound
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
RuPhos (10 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add the aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%).
-
Cool the mixture to 0 °C and slowly add LiHMDS (1.5 eq) as a solution in THF.
-
Allow the reaction to warm to room temperature and then heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Proposed Reaction Conditions for Palladium-Catalyzed α-Arylation
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source. |
| Ligand | RuPhos | A highly active, bulky ligand for challenging arylations. |
| Base | LiHMDS | A strong, non-nucleophilic base suitable for enolate formation. |
| Solvent | Toluene | A common high-boiling solvent for these reactions. |
| Temperature | 80-110 °C | High temperatures will likely be required. |
| Reaction Time | 12-24 h | Optimization of reaction time will be necessary. |
Protocol 3: Amide Bond Formation
This protocol describes a reliable two-step method for forming an amide bond at the C3 position.
Step 1: Saponification
Follow the procedure outlined in Protocol 1, Step 1.
Step 2: Amide Coupling
Materials:
-
1-boc-3-fluoropiperidine-3-carboxylic acid (from Step 1)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-boc-3-fluoropiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective; urea byproduct can complicate purification. |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient, especially for hindered substrates; minimizes racemization. |
| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective, but produces carcinogenic HMPA byproduct. Use with caution. |
Yields are illustrative and can vary based on the specific amine substrate and reaction conditions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere where necessary.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The coupling reactions of this compound present a synthetic challenge due to steric hindrance and electronic effects. The protocols provided herein are based on established chemical principles for analogous systems and are intended as starting points for further investigation. The decarboxylative coupling and amide formation routes are proposed as the most promising strategies. Researchers are encouraged to perform systematic optimization of the reaction conditions to achieve the desired outcomes.
Application Notes and Protocols for the Functionalization of the 3-Position of Fluoropiperidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the functionalization of the 3-position of fluoropiperidines, a critical scaffold in modern medicinal chemistry. The introduction of fluorine at the 3-position can significantly influence the physicochemical properties of piperidine-containing molecules, such as basicity (pKa), lipophilicity, and metabolic stability, thereby offering a powerful tool for modulating pharmacological profiles.
This document outlines key methodologies, including transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions. While direct C-H functionalization at the 3-position of fluoropiperidines is a developing area with limited specific protocols in the literature, this guide provides foundational procedures for related systems that can be adapted for this purpose.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the functionalization of fluoropiperidine scaffolds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is highly versatile for creating 3-aryl or 3-vinyl fluoropiperidines.
Logical Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols: Ethyl 1-boc-3-fluoropiperidine-3-carboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the C3 position and a protected amine functionality makes it a versatile synthon for introducing a fluorinated piperidine moiety into target molecules. This structural motif is of significant interest as the introduction of fluorine can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of bioactive molecules, including inhibitors of Dipeptidyl Peptidase-4 (DPP-4), C-C Chemokine Receptor 5 (CCR5) antagonists, and Neurokinin-1 (NK1) receptor antagonists.
Applications in Drug Discovery
The fluorinated piperidine scaffold is a key component in a variety of therapeutic agents. The strategic placement of the fluorine atom can lead to enhanced biological activity and improved pharmacokinetic profiles.
1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:
DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The piperidine ring is a common feature in many DPP-4 inhibitors, where it often interacts with the S1 and S2 pockets of the enzyme. The introduction of a fluorine atom can enhance these interactions and improve metabolic stability.
2. CCR5 Antagonists:
CCR5 antagonists are used in the treatment of HIV infection. They block the CCR5 co-receptor, preventing the virus from entering host cells. Piperidine derivatives have been extensively explored as CCR5 antagonists, and fluorination can lead to improved potency and oral bioavailability.
3. NK1 Receptor Antagonists:
NK1 receptor antagonists are used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The piperidine core is a key pharmacophore in many NK1 receptor antagonists, and fluorinated analogs have been synthesized to optimize their pharmacological properties.[1]
Experimental Protocols
The following protocols describe the use of this compound in key synthetic transformations.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen after deprotection of the Boc group. This is a common step in the synthesis of various drug candidates.
Reaction Scheme:
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Alkyl halide (e.g., benzyl bromide)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5 mL per mmol of substrate).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (2 x 10 mL) to remove excess TFA. The crude piperidine TFA salt is used in the next step without further purification.
-
-
N-Alkylation:
-
Dissolve the crude piperidine TFA salt in a suitable solvent such as acetonitrile or DMF (10 mL per mmol of substrate).
-
Add the alkyl halide (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature or heat as necessary (e.g., 60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Quantitative Data (Representative):
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | DIPEA | ACN | 60 | 12 | 85 |
| 2 | 4-Fluorobenzyl chloride | K₂CO₃ | DMF | 80 | 16 | 78 |
| 3 | 2-(Bromomethyl)naphthalene | Cs₂CO₃ | ACN | 60 | 12 | 82 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Amide Coupling of the Carboxylate Moiety
This protocol outlines the hydrolysis of the ethyl ester followed by amide coupling, a key transformation for introducing diversity and building more complex molecules.
Reaction Scheme:
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Ester Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1, 10 mL per mmol of substrate).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude carboxylic acid (1.0 eq) in DMF (10 mL per mmol).
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours until completion (monitored by TLC or LC-MS).
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
-
Quantitative Data (Representative):
| Entry | Amine | Coupling Agent | Yield (%) |
| 1 | Benzylamine | HATU | 90 |
| 2 | Morpholine | EDCI/HOBt | 85 |
| 3 | (S)-(-)-1-Phenylethylamine | T3P | 88 |
Note: Yields are for the two-step process and are representative.
Visualizations
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of the chiral building block.
Signaling Pathway Inhibition by a CCR5 Antagonist
Caption: Mechanism of action for a CCR5 antagonist.
Signaling Pathway Inhibition by a DPP-4 Inhibitor
References
Application Notes: Synthesis and Utilization of Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2] The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs.[3][4] Consequently, the synthesis of fluorinated piperidines represents a critical strategy in modern medicinal chemistry, providing access to novel building blocks with fine-tuned physicochemical properties for drug discovery.[3][5][6]
This document provides detailed experimental protocols for key reactions used to synthesize fluorinated piperidines, focusing on practical and robust methodologies suitable for a research and development setting.
Synthetic Strategies for Fluorinated Piperidines
The primary modern strategies for accessing fluorinated piperidines involve the hydrogenation of readily available fluoropyridines, as well as electrophilic and nucleophilic fluorination techniques.
Caption: Overview of major synthetic routes to fluorinated piperidines.
Protocol 1: Palladium-Catalyzed Hydrogenation of Fluoropyridines
This protocol describes a robust and simple method for the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst. This approach is noted for its tolerance to air and moisture and its ability to selectively reduce the pyridine ring over other aromatic systems.[3][4][7]
Experimental Workflow
Caption: General workflow for Pd-catalyzed hydrogenation of fluoropyridines.
Detailed Methodology
-
Vessel Preparation : To a glass vial equipped with a magnetic stir bar, add the fluoropyridine substrate (1.0 mmol, 1.0 equiv).
-
Catalyst and Reagents : Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.05 equiv) to the vial.
-
Solvent and Acid : Add methanol (MeOH, 4.0 mL) and aqueous hydrochloric acid (HCl, 4 M, 1.2 equiv).
-
Autoclave Sealing : Place the vial into a stainless-steel autoclave. Seal the autoclave.
-
Hydrogenation : Purge the autoclave with hydrogen gas (H₂) three times. Pressurize the vessel to 50 bar of H₂.
-
Reaction Conditions : Stir the reaction mixture at 80 °C for 24 hours.
-
Cooling and Depressurization : After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Catalyst Filtration : Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol.
-
In Situ Protection (Optional but Recommended) : Since many unprotected fluorinated piperidines are volatile, in situ protection is advised.[3][7]
-
Cool the filtrate to 0 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) and allow the mixture to stir at room temperature overnight.
-
-
Extraction : Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the aqueous phase with dichloromethane (DCM, 3 x 20 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table summarizes the results for the palladium-catalyzed hydrogenation of various fluoropyridine substrates.
| Entry | Substrate (Fluoropyridine) | Product (Protected Piperidine) | Yield (%)[3][7] | Diastereomeric Ratio (d.r.)[7] |
| 1 | 3-Fluoropyridine | Cbz-3-fluoropiperidine | 85 | - |
| 2 | 3,5-Difluoropyridine | Cbz-3,5-difluoropiperidine | 81 | >95:5 |
| 3 | Methyl 5-fluoronicotinate | Cbz-5-fluoro-piperidine-3-carboxylate | 62 | >95:5 |
| 4 | 2-(3-Fluoropyridin-2-yl)acetamide | Cbz-2-(acetamidomethyl)-3-fluoropiperidine | 52 | 71:29 |
Protocol 2: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)
This one-pot process enables the synthesis of all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[4][5] The reaction proceeds via a rhodium-catalyzed dearomatization followed by hydrogenation of the resulting intermediates.
Detailed Methodology
-
Vessel Preparation : In a glovebox, add the rhodium catalyst (e.g., [Rh(COD)Cl]₂ or Rh-CAAC complex, 0.5-2.0 mol%) to a flame-dried Schlenk tube equipped with a stir bar.
-
Reagents : Add the fluoropyridine substrate (0.5 mmol, 1.0 equiv).
-
Solvent : Add anhydrous tetrahydrofuran (THF, 2.5 mL).
-
Reducing Agent : Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin, 1.5-3.0 equiv) dropwise at room temperature.
-
Dearomatization : Stir the mixture at the specified temperature (e.g., 25-50 °C) for 12-24 hours to ensure complete dearomatization.
-
Hydrogenation Setup : Transfer the Schlenk tube into a stainless-steel autoclave.
-
Hydrogenation : Purge the autoclave three times with H₂ and then pressurize to 50 bar of H₂. Stir at 50 °C for 24 hours.
-
Work-up : After cooling and venting, quench the reaction mixture by the slow addition of an aqueous HCl solution (1 M). Stir for 1 hour.
-
Extraction : Basify the mixture with aqueous NaOH solution (2 M) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography. For volatile amines, derivatization as the trifluoroacetamide or hydrochloride salt may be necessary for isolation.[5][8]
Representative Data
The DAH process is effective for a range of substituted fluoropyridines, yielding all-cis products.
| Entry | Substrate (Fluoropyridine) | Catalyst Loading (mol%)[5] | Yield (%)[5] | Diastereomeric Ratio (d.r.)[5] |
| 1 | 3-Fluoropyridine | 1.0 | 83 | >20:1 |
| 2 | 3,5-Difluoropyridine | 1.0 | 81 | >20:1 |
| 3 | 3-Fluoro-4-methylpyridine | 2.0 | 75 | >20:1 |
| 4 | 2,3,5-Trifluoropyridine | 2.0 | 68 | >20:1 |
Protocol 3: Electrophilic Fluorination of a Piperidine Precursor
This protocol provides a general method for the synthesis of 3-fluoropiperidines via electrophilic fluorination of a suitable enamine or enol equivalent precursor using Selectfluor®.[9][10]
Detailed Methodology
-
Precursor Synthesis : Prepare the requisite piperidine precursor. For example, a 1-carbonyloxy-2-piperideine can be synthesized from the corresponding N-protected piperidone.
-
Reaction Setup : Dissolve the piperidine precursor (1.0 mmol, 1.0 equiv) in a suitable solvent such as acetonitrile (MeCN, 10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Fluorinating Agent : Add Selectfluor® (1.1 equiv) portion-wise to the solution at room temperature.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction : Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting product, often a mixture of diastereomers, by flash column chromatography to isolate the desired fluorinated piperidine.
Characterization
The synthesized fluorinated piperidines should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and determining diastereomeric ratios. The conformation of the fluorine substituent (axial vs. equatorial) can often be determined by analyzing coupling constants.[11][12][13]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy : Used to identify characteristic functional groups and the C-F bond.[14]
Applications in Drug Development
Fluorinated piperidines serve as valuable building blocks for creating analogues of existing drugs to improve their pharmacokinetic profiles. For example, all-cis-fluorinated piperidine hydrochlorides can be used in nucleophilic substitution reactions to synthesize fluorinated versions of commercial drugs like Melperone and Diphenidol.[5][15]
Caption: Synthesis of fluorinated drug analogs from piperidine building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Q1: I am observing low or no conversion of my starting material, Ethyl 1-boc-3-oxo-piperidine-3-carboxylate. What are the potential causes and how can I resolve this?
Low or no conversion of the starting material is a common issue that can often be attributed to several factors related to the reagents and reaction conditions.
Potential Causes & Solutions:
-
Inactive Fluorinating Reagent: The electrophilic fluorinating agent, typically Selectfluor™, is sensitive to moisture. Improper storage or handling can lead to its degradation and reduced reactivity.
-
Solution: Always use a fresh, unopened bottle of Selectfluor™ or ensure that it has been stored in a desiccator. Handle the reagent quickly in an inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to moisture.
-
-
Insufficient Enolate Formation: The fluorination reaction proceeds via the enolate of the β-keto ester. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure the base used is strong enough and added in the correct stoichiometry to fully deprotonate the starting material. The choice of base and solvent is critical. Consider screening different bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium hexamethyldisilazide (NaHMDS). The reaction temperature for deprotonation is also crucial; for instance, LDA is typically used at low temperatures (-78 °C).
-
-
Inappropriate Solvent: The solvent plays a critical role in both the solubility of the reagents and the stability of the enolate.
-
Solution: Anhydrous aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are generally preferred. Ensure the solvent is rigorously dried before use, for example, by distilling over a suitable drying agent or by using a solvent purification system. Some electrophilic reagents like Selectfluor can react exothermically with certain solvents like DMF, so it is important to check for compatibility.[1]
-
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a given timeframe.
-
Solution: If low conversion is observed at a low temperature, consider gradually increasing the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
Q2: My reaction is producing a significant amount of a difluorinated side product. How can I minimize its formation?
The formation of a difluorinated product, Ethyl 1-boc-3,3-difluoropiperidine-3-carboxylate, is a common side reaction when using an excess of the fluorinating agent or when the monofluorinated product is more reactive than the starting material.
Potential Causes & Solutions:
-
Excess Fluorinating Agent: Using a large excess of Selectfluor™ can lead to the fluorination of the desired monofluorinated product.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Start with 1.0 to 1.1 equivalents of Selectfluor™ and optimize from there.
-
-
Reaction Time and Temperature: Prolonged reaction times or higher temperatures can promote the second fluorination.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also help to improve selectivity for the monofluorinated product.
-
-
Base and Addition Method: The choice of base and the method of addition can influence the concentration of the enolate at any given time, which can affect the selectivity.
-
Solution: Consider using a weaker base or a slow addition of the base to the solution of the β-keto ester and the fluorinating agent. This can help to keep the concentration of the reactive enolate low and favor monofluorination.
-
Q3: I am struggling with the purification of the final product and am experiencing low isolated yields. What are the best practices for workup and purification?
Purification of fluorinated piperidine derivatives can be challenging due to their polarity and potential for decomposition.
Potential Causes & Solutions:
-
Hydrolysis of the Boc group or Ester: The Boc protecting group can be sensitive to acidic conditions, and the ester can be hydrolyzed under strongly acidic or basic conditions.
-
Solution: During the workup, use mild acidic and basic washes. A saturated aqueous solution of ammonium chloride (NH₄Cl) can be used for a mild acidic wash, and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for a mild basic wash. Avoid strong acids and bases.
-
-
Difficult Separation from Unreacted Reagents and Byproducts: The product may have similar polarity to the starting material or byproducts, making chromatographic separation difficult.
-
Solution:
-
Column Chromatography: Use a high-quality silica gel and optimize the eluent system. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can be effective. Adding a small amount of a neutral or slightly basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve the peak shape and separation of basic compounds like piperidines.
-
Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as preparative HPLC or crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a two-step process:
-
Synthesis of the β-keto ester precursor: Ethyl 1-boc-3-oxopiperidine-4-carboxylate is synthesized, often through a Dieckmann condensation or by acylation of a pre-formed piperidone.
-
Electrophilic Fluorination: The β-keto ester is then treated with an electrophilic fluorinating agent, such as Selectfluor™, to introduce the fluorine atom at the 3-position.
Q2: Which fluorinating agent is best for this reaction?
Selectfluor™ (F-TEDA-BF₄) is a widely used and commercially available electrophilic fluorinating agent that is often effective for this transformation. It is generally preferred over harsher reagents like elemental fluorine due to its ease of handling and improved safety profile. Other N-F type reagents like N-Fluorobenzenesulfonimide (NFSI) could also be considered.
Q3: How critical are anhydrous conditions for this reaction?
Anhydrous conditions are highly critical, especially for the deprotonation step to form the enolate. Moisture can quench the base and the enolate, leading to low conversion. It can also contribute to the degradation of the fluorinating agent. Therefore, using dry solvents and reagents and performing the reaction under an inert atmosphere is strongly recommended.
Q4: Can the Boc protecting group be cleaved during the fluorination reaction?
The Boc group is generally stable under the neutral or slightly basic conditions used for the fluorination with Selectfluor™. However, it is sensitive to strong acids. Care should be taken during the workup to avoid acidic conditions that could lead to deprotection.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the conversion and the presence of any side products. ¹H and ¹⁹F NMR spectroscopy are essential for characterizing the final product and confirming the introduction of the fluorine atom.
Data Presentation
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Variation | Observed Effect on Yield | Reference |
| Base | NaH | Moderate to good yields | General Knowledge |
| LDA | Often high yields, requires low temp. | General Knowledge | |
| NaHMDS | Effective, can be used at low temp. | General Knowledge | |
| Solvent | THF | Commonly used, good results | General Knowledge |
| Acetonitrile | Good alternative, less reactive with some reagents | [1] | |
| DCM | Can be effective, check reagent compatibility | General Knowledge | |
| Temperature | -78 °C to rt | Lower temp can improve selectivity | [1] |
| Room Temperature | May lead to more side products | General Knowledge | |
| Reflux | Generally not recommended due to side reactions | General Knowledge | |
| Selectfluor™ (eq.) | 1.0 - 1.1 | Minimizes difluorination | General Knowledge |
| > 1.2 | Increased risk of difluorination | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-boc-3-oxo-piperidine-4-carboxylate (Precursor)
This protocol is a general guideline and may require optimization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent: Add anhydrous tetrahydrofuran (THF).
-
Starting Material Addition: Cool the suspension to 0 °C and add a solution of Ethyl 1-boc-piperidine-4-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Acylation: After stirring for 30 minutes at 0 °C, add ethyl chloroformate (1.2 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Fluorination of Ethyl 1-boc-3-oxo-piperidine-4-carboxylate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the Ethyl 1-boc-3-oxo-piperidine-4-carboxylate (1.0 eq.) and anhydrous acetonitrile.
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base (e.g., NaH, 1.1 eq.) portion-wise. Stir for 30-60 minutes to allow for complete enolate formation.
-
Fluorinating Agent Addition: Add a solution of Selectfluor™ (1.05 eq.) in anhydrous acetonitrile dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of the target compound.
References
Technical Support Center: Synthesis of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on side reactions and optimization strategies.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the fluorine atom. What is happening and how can I prevent it?
A1: This is likely due to a hydrodefluorination side reaction, where the fluorine atom is replaced by a hydrogen atom. This can occur under certain reaction conditions, particularly during hydrogenation of fluoropyridine precursors if that synthetic route is chosen.[1][2]
Troubleshooting Steps:
-
Catalyst Choice: If using a hydrogenation route, the choice of catalyst is crucial. Palladium-based catalysts, for instance, can sometimes promote hydrodefluorination. Screening different catalysts (e.g., Rhodium-based) may mitigate this side reaction.
-
Reaction Conditions: In electrophilic fluorination, residual moisture or protic solvents can be a source of protons, leading to hydrodefluorination. Ensure all reagents and solvents are anhydrous.
-
pH Control: In some cases, acidic conditions can promote the loss of fluoride. Buffering the reaction mixture or using a non-acidic workup may be beneficial.
Q2: My reaction is producing a difluorinated byproduct. How can I improve the selectivity for monofluorination?
A2: The formation of a difluorinated byproduct is a common issue in electrophilic fluorination, especially with highly reactive substrates.[3]
Troubleshooting Steps:
-
Stoichiometry of Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent (e.g., Selectfluor™). Use of a slight excess (1.05-1.1 equivalents) is often optimal. A large excess will favor difluorination.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the monofluorinated product by reducing the rate of the second fluorination.
-
Rate of Addition: Slow, dropwise addition of the fluorinating agent to the substrate solution can help to maintain a low instantaneous concentration of the fluorinating agent, thus disfavoring the second fluorination.
Q3: The diastereoselectivity of my fluorination is low. How can I improve the ratio of the desired diastereomer?
A3: Achieving high diastereoselectivity in the fluorination of substituted piperidines can be challenging and is influenced by several factors, including the substrate's conformation and the reaction conditions.
Troubleshooting Steps:
-
Solvent Effects: The polarity of the solvent can influence the transition state of the fluorination reaction. Screening a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, THF) may identify conditions that favor the formation of one diastereomer over the other.
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction. Experiment with a range of temperatures to determine the optimal conditions for diastereoselectivity.
-
Fluorinating Agent: While Selectfluor™ is common, other electrophilic fluorinating agents might offer different steric profiles and could lead to improved diastereoselectivity.
-
Protecting Group: The nature of the N-protecting group (e.g., Boc, Cbz) can influence the conformational preference of the piperidine ring and thus the facial selectivity of the fluorination.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic fluorination of the corresponding precursor, Ethyl 1-boc-3-oxopiperidine-3-carboxylate, or its enol ether/enolate equivalent, using an electrophilic fluorine source such as Selectfluor™ (F-TEDA-BF4).[4] This approach allows for the direct introduction of the fluorine atom at the 3-position.
Q2: What are the main side reactions to be aware of during the electrophilic fluorination of Ethyl 1-boc-3-oxopiperidine-3-carboxylate?
A2: The primary side reactions of concern are:
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Difluorination: Formation of Ethyl 1-boc-3,3-difluoropiperidine-3-carboxylate.
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Hydrolysis: The starting material or product can be susceptible to hydrolysis, especially during aqueous workup.
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Byproducts from the fluorinating agent: The decomposition of reagents like Selectfluor™ can sometimes lead to minor impurities.
Q3: How can I purify the final product and separate it from side products and diastereomers?
A3: Purification is typically achieved through column chromatography on silica gel. The separation of diastereomers can be challenging and may require careful optimization of the solvent system. In some cases, techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary for achieving high diastereomeric purity. For analytical separation of stereoisomers, chiral gas chromatography (GC) after derivatization can also be employed.[5]
Data Presentation
Table 1: Representative Yields of Fluorinated Piperidine Derivatives under Various Catalytic Hydrogenation Conditions.
(Data is for analogous fluoropyridine reductions and serves as a reference for potential outcomes in related synthetic strategies.)
| Entry | Catalyst | Acid | Solvent | Yield of Fluorinated Piperidine (%) | Yield of Defluorinated Piperidine (%) |
| 1 | 10% Pd/C | HCl | MeOH | 83 | 17 |
| 2 | 5% Rh/C | HCl | MeOH | 53 | 47 |
| 3 | 5% Pt/C | HCl | MeOH | 6 | 94 |
| 4 | 10% Pd/C | None | MeOH | 17 | 83 |
Table 2: Effect of Reaction Conditions on the Diastereomeric Ratio (d.r.) in the Fluorination of a Piperidine Derivative.
(This data is illustrative for a related system and highlights the impact of reaction parameters on stereoselectivity.)
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | Acetonitrile | 25 | 1.5 : 1 |
| 2 | Dichloromethane | 25 | 1.2 : 1 |
| 3 | Acetonitrile | 0 | 2.1 : 1 |
| 4 | Acetonitrile | -20 | 3.0 : 1 |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor™
This protocol is a general guideline for the synthesis of this compound from its corresponding 3-oxo precursor.
Materials:
-
Ethyl 1-boc-3-oxopiperidine-3-carboxylate
-
Selectfluor™
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of Ethyl 1-boc-3-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile (0.1 M), add Selectfluor™ (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-boc-3-fluoropiperidine-3-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: After synthesis and work-up, my product is an oil and will not solidify. How can I obtain a solid product?
Answer: The oily nature of the product can be due to residual solvents, the presence of impurities, or the inherent properties of the molecule. Here are some strategies to induce solidification:
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High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying under high vacuum. Gentle heating (e.g., 30-40°C) may facilitate this process, but be cautious to avoid decomposition.
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Trituration: Vigorously stir the oil with a non-polar solvent in which the product is expected to be insoluble or sparingly soluble, but impurities are soluble. Hexanes or a mixture of hexanes and diethyl ether are often effective. This can help to wash away impurities and induce crystallization.
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Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes turbid. Allow the solution to stand, which may promote the formation of a crystalline solid.
Question 2: My column chromatography separation is poor, with co-elution of the product and impurities. How can I improve the resolution?
Answer: Poor resolution in column chromatography can be addressed by optimizing several parameters:
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Solvent System (Mobile Phase): The polarity of the eluent is critical. For fluorinated piperidines, a common mobile phase is a gradient of ethyl acetate in hexanes.[1] Try starting with a less polar mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. A shallow gradient often provides better separation.
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is typically used. Ensure the silica gel is properly packed to avoid channeling.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane. Dry-loading the sample onto a small amount of silica gel can also improve peak shape and resolution.
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Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column, although the purification will take longer.
Question 3: After purification, my product purity is still below 95%. What are the likely persistent impurities and how can I remove them?
Answer: Common impurities in the synthesis of Boc-protected amines include unreacted starting materials and byproducts from the Boc-protection step. For this specific compound, likely impurities could be:
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Unreacted Starting Material: The corresponding piperidine without the Boc group.
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Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: If excess (Boc)₂O was used.
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Diastereomers or Regioisomers: Depending on the synthetic route.
To remove these:
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Acid Wash: An acidic wash (e.g., dilute HCl) during the work-up can help remove any unreacted amine starting material.
-
Recrystallization: This can be a highly effective method for removing small amounts of impurities if a suitable solvent system is found.
-
Preparative HPLC: For very challenging separations, preparative HPLC may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The primary purification techniques are flash column chromatography on silica gel and recrystallization. The choice depends on the scale of the purification and the nature of the impurities.
Q2: What is a typical solvent system for flash column chromatography of this compound?
A2: A common solvent system is a gradient of ethyl acetate in hexanes. A starting point could be 5-10% ethyl acetate in hexanes, gradually increasing to 20-30%.[1] The optimal gradient will depend on the specific impurity profile.
Q3: What solvents are suitable for the recrystallization of this compound?
A3: A two-solvent system is often effective for piperidine derivatives.[2] A good approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, or acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes or heptane) until persistent cloudiness is observed. Gentle warming to redissolve, followed by slow cooling, can yield crystals.[2] For some fluorinated piperidines, recrystallization from a mixture of hexanes and chloroform has been reported to yield fine crystals.[3]
Q4: My product appears as a colorless to yellow oil. Is this normal?
A4: Yes, it is not uncommon for Boc-protected piperidine derivatives to be oils or low-melting solids, especially if there are trace impurities or residual solvents present.[1]
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method. Use the same solvent system as your column or a slightly more polar one to ensure the compound moves off the baseline. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent such as potassium permanganate or vanillin.
Data Presentation
Table 1: Typical Physical Properties of Related Compounds
| Compound | Molecular Formula | Purity | Physical Form | Melting Point (°C) |
| Ethyl (S)-N-Boc-piperidine-3-carboxylate | C₁₃H₂₃NO₄ | ≥95% | White to light brown solid or liquid | 35 - 40 |
| Ethyl N-Boc-piperidine-4-carboxylate | C₁₃H₂₃NO₄ | 97% | Liquid | N/A |
| Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate | C₂₀H₂₉NO₄ | ≥95% | Not specified | Not specified |
| Ethyl N-BOC-4-fluoropiperidine-4-carboxylate | C₁₃H₂₂FNO₄ | ≥98% | Not specified | Not specified |
Note: Data is compiled from commercially available, structurally related compounds and may not be fully representative of this compound.
Table 2: Representative Column Chromatography Parameters for Fluorinated Piperidine Derivatives
| Stationary Phase | Mobile Phase | Gradient | Typical Rf of Product |
| Silica Gel (60-120 mesh) | Hexanes/Ethyl Acetate | 10% to 30% Ethyl Acetate | 0.3 - 0.5 in 20% EtOAc/Hexanes |
| Silica Gel (230-400 mesh) | Dichloromethane/Methanol | 1% to 5% Methanol | 0.4 - 0.6 in 3% MeOH/DCM |
Note: These are representative parameters and may require optimization for your specific compound and impurity profile.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, tapping gently to ensure even packing. Allow the silica to settle, ensuring the solvent level remains above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increase to 10%, then 15%, then 20% ethyl acetate).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle warming.
-
Slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. This indicates a suitable solvent system.
-
-
Dissolution:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the "good" solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Improving Stereoselectivity in Reactions with Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
Welcome to the technical support center for stereoselective reactions involving Ethyl 1-boc-3-fluoropiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experiments.
Section 1: Diastereoselective Alkylation of the Piperidine Ring
Achieving high diastereoselectivity in the alkylation of positions on the piperidine ring of this compound is a common challenge. The following Q&A section addresses frequent issues and provides guidance for optimizing your reaction conditions.
Frequently Asked Questions (FAQs) for Diastereoselective Alkylation
Q1: We are observing poor diastereoselectivity in the alkylation of the C-4 position of our 3-fluoropiperidine derivative. What are the key factors to consider for improving the diastereomeric ratio (d.r.)?
A1: Poor diastereoselectivity in the alkylation of the C-4 position often stems from insufficient facial shielding of the intermediate enolate. Several factors can be optimized to enhance stereocontrol:
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Choice of Base and Counterion: The base used for deprotonation and its corresponding counterion play a crucial role in the geometry of the resulting enolate and its subsequent reaction. Lithium-based bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) often provide better stereocontrol due to the coordinating ability of the lithium cation.
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Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the aggregation state and reactivity of the enolate. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. Additives such as Hexamethylphosphoramide (HMPA) can disrupt aggregates and may alter selectivity, but should be used with caution due to toxicity.
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Temperature: Alkylation reactions are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and enhance kinetic control, which often favors the formation of a single diastereomer.
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Nature of the Electrophile: The steric bulk of the incoming electrophile can influence the approach trajectory and, consequently, the diastereoselectivity.
Q2: Can the use of a chiral auxiliary improve the diastereoselectivity of alkylation?
A2: Yes, employing a chiral auxiliary is a powerful strategy to induce high diastereoselectivity.[1] The auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.[1] For piperidine systems, chiral auxiliaries can be attached to the nitrogen atom (after removal of the Boc group) or potentially used to modify the ester group. The choice of auxiliary will dictate the facial bias for the incoming electrophile.
Troubleshooting Guide: Low Diastereoselectivity in C-4 Alkylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low d.r. (<2:1) | 1. Non-optimal enolate geometry. | - Switch to a lithium-based base (e.g., LDA, LiHMDS).- Screen different solvents (e.g., THF, Et2O, toluene). |
| 2. Reaction temperature is too high. | - Perform the reaction at -78 °C or lower.- Ensure slow addition of the electrophile at low temperature. | |
| 3. Inappropriate electrophile. | - Consider using a bulkier electrophile if sterics can enhance facial bias. | |
| Inconsistent results | 1. Variable water content in reagents/solvents. | - Use freshly distilled solvents and freshly titrated bases.- Ensure all glassware is rigorously dried. |
| 2. Impure starting material. | - Purify the starting this compound before use. |
Experimental Protocol: General Procedure for Diastereoselective Alkylation using a Chiral Auxiliary
This protocol provides a general framework. Optimization of specific reagents, temperatures, and reaction times will be necessary.
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Auxiliary Attachment: If modifying the N-Boc protection, deprotect the nitrogen using standard conditions (e.g., trifluoroacetic acid in dichloromethane) and then couple a suitable chiral auxiliary (e.g., a derivative of (S)-(-)-2-methyl-2-propanesulfinamide) to the nitrogen.
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Deprotonation: Dissolve the substrate in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add a solution of a strong, non-nucleophilic base (e.g., LDA, freshly prepared or a commercial solution) dropwise. Stir the solution at -78 °C for 1-2 hours to ensure complete enolate formation.
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Alkylation: Add the electrophile (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C. The reaction is typically stirred at this temperature for several hours until completion (monitor by TLC or LC-MS).
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Quench and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
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Auxiliary Removal: Cleave the chiral auxiliary under appropriate conditions to yield the enantioenriched product.[1]
Section 2: Stereoselective Reduction of a C-4 Carbonyl
The stereoselective reduction of a 4-keto derivative of this compound is a key transformation to introduce a new stereocenter at the C-4 position.
Frequently Asked Questions (FAQs) for Stereoselective Reduction
Q3: We are performing a reduction of Ethyl 1-boc-3-fluoro-4-oxopiperidine-3-carboxylate and obtaining a mixture of diastereomers. How can we improve the stereoselectivity?
A3: The stereochemical outcome of the reduction is dependent on the reducing agent and the reaction conditions.
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Bulky Reducing Agents: Sterically hindered reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®), often provide high diastereoselectivity by approaching the carbonyl from the less hindered face.
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Chelation-Controlled Reduction: In some cases, using a reducing agent in the presence of a Lewis acid can promote a chelation-controlled reduction, leading to a specific diastereomer.
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Enzymatic Reduction: Biocatalytic reductions using ketoreductases or whole-cell systems can offer excellent enantioselectivity and diastereoselectivity under mild conditions.[2][3]
Troubleshooting Guide: Low Diastereoselectivity in C-4 Carbonyl Reduction
| Problem | Potential Cause | Troubleshooting Steps |
| Low d.r. | 1. Reducing agent is not selective enough. | - Screen bulky reducing agents (e.g., L-Selectride®, K-Selectride®).- Explore enzymatic reduction options. |
| 2. Non-optimal reaction temperature. | - Perform the reduction at low temperatures (e.g., -78 °C). | |
| Side reactions observed | 1. Over-reduction or side reactions. | - Use a milder reducing agent (e.g., sodium borohydride) and optimize the stoichiometry.- Ensure the reaction is quenched promptly upon completion. |
Quantitative Data: Diastereoselective Reduction of a Piperidone Derivative
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride | Ethanol | 0 | ~1:1 |
| L-Selectride® | THF | -78 | >95:5 |
| K-Selectride® | THF | -78 | >95:5 |
| Candida parapsilosis | Phosphate Buffer | 28 | 97.4:2.6 (for the major enantiomer)[2] |
Experimental Protocol: General Procedure for Diastereoselective Reduction with L-Selectride®
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Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of Ethyl 1-boc-3-fluoro-4-oxopiperidine-3-carboxylate in anhydrous THF.
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Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
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Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise via syringe.
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Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.
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Quench and Workup: Once the starting material is consumed, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide. Allow the mixture to warm to room temperature and stir for several hours. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification and Analysis: Purify the product by flash column chromatography and determine the diastereomeric ratio by NMR spectroscopy.
Section 3: Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for diastereoselective alkylation and reduction.
Caption: Workflow for Diastereoselective Alkylation.
Caption: Workflow for Diastereoselective Reduction.
This technical support center provides a foundation for addressing challenges in achieving high stereoselectivity in reactions with this compound. For further assistance, consulting detailed literature on analogous systems is highly recommended.
References
Technical Support Center: Troubleshooting Boc Deprotection of Fluorinated Piperidines
Welcome to the technical support center for the Boc deprotection of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during this critical synthetic step. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc deprotection is incomplete or proceeding very slowly. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue that can often be attributed to several factors. Fluorine substitution can decrease the basicity of the piperidine nitrogen, potentially affecting the reactivity of the Boc group. Here are the primary causes and their solutions:
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Insufficient Acid Strength or Concentration: The electron-withdrawing nature of fluorine atoms can make the Boc group more stable and resistant to cleavage. Standard conditions may not be sufficient.
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Solution: Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), instead of a 20% solution in Dichloromethane (DCM), a 50% or even neat TFA can be used. For Hydrochloric Acid (HCl), 4M HCl in dioxane is a standard reagent, but increasing the equivalents or using a more concentrated solution may be necessary.[1]
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-
Short Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer visible. Reactions can range from 30 minutes to several hours.[2]
-
-
Low Temperature: Reactions are typically run at room temperature, but if the reaction is sluggish, the temperature may be too low.
-
Solution: Consider gently warming the reaction mixture to 30-40°C. However, be cautious as higher temperatures can promote side reactions.
-
-
Poor Solubility: The Boc-protected fluorinated piperidine may not be fully dissolved in the reaction solvent, limiting the access of the acid.
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Solution: Try a different solvent system. For TFA deprotections, DCM is common. For HCl, dioxane or methanol are frequently used. Ensure your starting material is fully soluble before proceeding.
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A2: The presence of fluorine atoms can introduce specific side reactions not commonly seen with their non-fluorinated analogs.
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Hydrodefluorination: This is a significant concern where a fluorine atom is replaced by a hydrogen atom. This can be promoted by certain reaction conditions.
-
Solution: Careful selection of the deprotection method is key. If hydrodefluorination is observed with one acid, consider switching to the other (e.g., from HCl to TFA or vice versa). The use of scavengers, such as triethylsilane (TES) or triisopropylsilane (TIS), can sometimes help by quenching reactive intermediates that may promote this side reaction.
-
-
Formation of Trifluoroacetamide: When using TFA for deprotection, the newly formed free amine can sometimes react with the trifluoroacetate counter-ion or residual TFA to form a stable trifluoroacetamide, especially during workup or if the reaction mixture is heated.
-
Solution: After deprotection with TFA, it is crucial to remove the excess acid as thoroughly as possible under reduced pressure. A basic workup with a mild base like sodium bicarbonate can neutralize the trifluoroacetate salt and liberate the free amine before it has a chance to react.
-
-
Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals, or other protecting groups like trityl), they may be cleaved under the conditions required for Boc deprotection.
-
Solution: Use the mildest effective conditions. This may involve lowering the acid concentration, running the reaction at 0°C, and carefully monitoring the progress to stop the reaction as soon as the Boc group is removed. Alternatively, a different protecting group strategy may be necessary for the other functional groups.
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Q3: How should I best monitor the progress of my deprotection reaction?
A3: Careful reaction monitoring is crucial to avoid incomplete reactions or the formation of side products due to prolonged exposure to acidic conditions.
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Thin Layer Chromatography (TLC): This is a quick and easy method. The deprotected piperidine salt will have a much lower Rf value and will likely streak on the baseline compared to the Boc-protected starting material.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak. This technique also allows for the detection of any side products.
-
¹⁹F NMR Spectroscopy: For fluorinated compounds, ¹⁹F NMR can be a powerful tool to monitor the reaction. The chemical shift of the fluorine atom will change upon deprotection of the nearby nitrogen atom, providing a clear indication of the reaction's progress. This can also be used for quantitative analysis to determine the percentage of conversion.
Q4: What is the best work-up and purification procedure for my deprotected fluorinated piperidine?
A4: The work-up procedure is critical for isolating a pure product. The deprotected amine is usually obtained as a salt (hydrochloride or trifluoroacetate).
-
For TFA Deprotection:
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To ensure complete removal of TFA, co-evaporate with a solvent like toluene or DCM several times.[3]
-
Salt Precipitation: The TFA salt can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.
-
Neutralization (Optional): If the free amine is required, dissolve the crude salt in a suitable solvent and wash with a mild aqueous base like saturated sodium bicarbonate solution. Extract the free amine with an organic solvent, dry, and concentrate.
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-
For HCl Deprotection:
-
Salt Precipitation: The hydrochloride salt is often insoluble in the reaction solvent (e.g., dioxane or diethyl ether) and will precipitate out. It can be isolated by filtration and washed with a non-polar solvent.[4]
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Removal of Solvent: If the salt does not precipitate, the solvent and excess HCl can be removed under reduced pressure.
-
-
Purification:
-
Recrystallization: If the resulting salt is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/ether) is an excellent method for purification.[4]
-
Silica Gel Chromatography: The free amine can be purified by column chromatography. Note that the polar nature of amines can sometimes lead to tailing on silica gel. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help to mitigate this.
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Ion-Exchange Chromatography: For water-soluble salts, ion-exchange chromatography can be an effective purification method.
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Data Presentation
The following tables summarize typical conditions and expected outcomes for the Boc deprotection of various fluorinated piperidines. Please note that optimal conditions can be substrate-dependent and may require some optimization.
Table 1: Comparison of TFA-Mediated Boc Deprotection Conditions
| Substrate Example | TFA Concentration (in DCM) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| N-Boc-4-fluoropiperidine | 20-50% | Room Temp | 1-2 | >90% | Standard conditions are generally effective. |
| N-Boc-3,3-difluoropiperidine | 50% - Neat | Room Temp | 2-4 | 85-95% | The presence of two fluorine atoms may require stronger conditions. |
| N-Boc-4-fluoro-4-phenylpiperidine | 50% | Room Temp | 1-3 | >90% | Generally proceeds smoothly. |
Table 2: Comparison of HCl-Mediated Boc Deprotection Conditions
| Substrate Example | HCl Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| N-Boc-4-fluoropiperidine | 4M | Dioxane | Room Temp | 2-4 | >95% | Often precipitates as the HCl salt. |
| N-Boc-3-fluoropiperidine | 4M | Dioxane/MeOH | Room Temp | 3-6 | >90% | Co-solvent may be needed for solubility. |
| N-Boc-2-trifluoromethylpiperidine | 4M | Dioxane | Room Temp - 40°C | 4-8 | 80-90% | The electron-withdrawing CF₃ group can slow the reaction. |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
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Dissolution: Dissolve the N-Boc-fluorinated piperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TFA: Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM (3 x 10 mL) to remove residual TFA.
-
The resulting TFA salt can be precipitated with diethyl ether or carried forward, or neutralized by dissolving in DCM and washing with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected fluorinated piperidine.
-
Protocol 2: General Procedure for HCl-Mediated Boc Deprotection
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Reaction Setup: To a stirred solution or suspension of the N-Boc-fluorinated piperidine (1.0 equiv) in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate), add a solution of 4M HCl in dioxane (3-5 equiv) at room temperature.
-
Reaction: Stir the mixture for 2-8 hours. Monitor the reaction progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the reaction mixture.
-
Work-up:
-
If a precipitate forms, collect the solid by filtration and wash with a cold, non-polar solvent like diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The salt can be further purified by recrystallization or used directly in the next step.
-
Visualizations
References
Technical Support Center: Optimization of Coupling Reactions for Hindered Piperidines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize coupling reactions involving sterically hindered piperidines.
Section 1: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, but reactions involving hindered piperidines and challenging aryl halides require careful optimization.[1]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a hindered piperidine and an aryl chloride shows low to no yield. What is the most likely cause?
A1: Low yield is a common issue primarily due to the challenge of coupling sterically hindered substrates, especially with less reactive aryl chlorides. The most critical factors to address are the catalyst system (palladium source and ligand) and the base. Standard catalysts are often ineffective.[2][3]
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Catalyst/Ligand: You must use a catalyst system designed for challenging couplings. This typically involves a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich biaryl phosphine ligand. Ligands like XPhos, SPhos, and RuPhos are excellent starting points as they promote the crucial oxidative addition and reductive elimination steps.[4][5][6] Using pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can also ensure a consistent palladium-to-ligand ratio and improve reproducibility.[5]
-
Base Selection: A strong base is required to deprotonate the piperidine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations. Weaker bases like K₂CO₃ often lead to significantly slower reactions and catalyst decomposition.[5]
Q2: I'm observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation (the replacement of the halide with a hydrogen atom) is a common side reaction that competes with the desired C-N bond formation.
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Ensure Strict Anaerobic Conditions: Oxygen can deactivate the Pd(0) catalyst, leading to side reactions.[5] Ensure all solvents are thoroughly degassed and that the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen using Schlenk techniques.[5]
-
Ligand Choice: The ligand's structure is crucial for protecting the palladium center and facilitating the desired reaction pathway. Robust biaryl phosphine ligands are designed to minimize catalyst decomposition that can lead to side reactions.[5]
-
Base Purity: Ensure the base is pure and handled under inert conditions. Impurities or degradation of the base can contribute to undesired pathways.
Q3: Can I use a weaker base than sodium tert-butoxide (NaOtBu)?
A3: While possible, it is generally not recommended for hindered substrates. The strong base is critical for deprotonating the piperidine and facilitating the formation of the palladium-amide intermediate.[5] Using weaker bases like K₃PO₄ or Cs₂CO₃ typically requires higher temperatures and results in much slower reaction rates, which increases the risk of catalyst decomposition and lower overall yields.[5]
Q4: My reaction starts well but stalls before completion. What should I investigate?
A4: Reaction stalling often points to catalyst decomposition or product inhibition.
-
Catalyst Stability: The active Pd(0) species may not be stable throughout the entire reaction time, especially at elevated temperatures. Using a more robust ligand can help protect the palladium center.[5] Alternatively, lowering the reaction temperature may preserve the catalyst's life, though it will likely require a longer reaction time.[5]
-
Product Inhibition: The N-aryl piperidine product can sometimes coordinate to the palladium center, inhibiting its catalytic activity. In such cases, a slightly higher catalyst loading might be necessary to drive the reaction to completion.[5]
-
Reagent Purity: Ensure starting materials, especially the amine, are pure. Impurities can sometimes deactivate the catalyst over time.[3]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective catalyst/ligand combination.[5] 2. Base is not strong enough.[5] 3. Catalyst deactivation due to oxygen.[3] 4. Insufficient temperature.[3] | 1. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) or use a precatalyst (e.g., XPhos Pd G3).[5] 2. Use a strong base like NaOtBu.[5] 3. Degas the solvent and use rigorous inert atmosphere techniques.[5] 4. Gradually increase the temperature (typically 80-110 °C).[5] |
| Reaction Stalls | 1. Catalyst decomposition over time.[5] 2. Product inhibition.[5] | 1. Use a more robust ligand. Consider lowering the reaction temperature and extending the time.[5] 2. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). |
| Side Products (e.g., Hydrodehalogenation) | 1. Presence of oxygen or moisture.[5] 2. Unstable catalytic species. | 1. Ensure all reagents are anhydrous and the system is strictly anaerobic.[5] 2. Optimize the ligand-to-palladium ratio or switch to a more stabilizing ligand. |
| Inconsistent Results | 1. Inconsistent quality of reagents (base, ligand). 2. Inaccurate palladium/ligand ratio. | 1. Use high-purity reagents from a reliable source. 2. Use a precatalyst to ensure a consistent, well-defined active species.[5] |
Section 2: Suzuki-Miyaura C-C Cross-Coupling
While less common for direct piperidine functionalization, Suzuki reactions are crucial for synthesizing precursors or analogs. Coupling hindered aryl or heteroaryl halides, which may contain a piperidine moiety, presents similar steric challenges.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki coupling with a sterically hindered aryl bromide and getting a low yield. What is the first thing I should change?
A1: The most critical factor for a successful Suzuki reaction with hindered substrates is the ligand.[2] Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective because they do not promote the key steps of the catalytic cycle efficiently under sterically demanding conditions.[2][7]
-
Recommended Ligands: Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos.[2][7] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species needed for the oxidative addition of the hindered aryl halide and also accelerate the final reductive elimination step.[2] For extremely hindered substrates, specialized ligands like BI-DIME have shown excellent performance.[2]
Q2: What is the best base and solvent combination for a challenging Suzuki coupling?
A2: The base and solvent are interdependent and crucial for activating the boronic acid.
-
Bases: Potassium phosphate (K₃PO₄) is a very reliable and effective base for many hindered couplings.[2][7] For particularly stubborn substrates, especially aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[7][8]
-
Solvents: Anhydrous aprotic solvents are preferred. Toluene and dioxane are common and effective choices.[7][8] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
Q3: My starting materials are not fully soluble in the reaction solvent. What can I do?
A3: Poor solubility can severely hinder reaction rates.[9] If your substrates are not soluble in common solvents like toluene or THF, you can try a higher boiling point solvent like xylenes or explore solvent mixtures.[7][9] In some cases, a small amount of a co-solvent like water or DMF can improve solubility, but compatibility with the catalyst system must be considered.[9]
Data Presentation: Optimization of a Hindered Suzuki Coupling
The following table summarizes the screening of reaction conditions for a model Suzuki coupling reaction involving a hindered substrate, illustrating the impact of different catalysts, ligands, and bases on product yield.
Table 1: Reaction Condition Screening for a Model Suzuki Coupling[10]
| Entry | Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |
| 3 | Pd(PPh₃)₄ | — | K₂CO₃ | 52 |
| 4 | Pd₂(dba)₃ | L1 * | K₂CO₃ | 85 |
| 5 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |
| 6 | Pd₂(dba)₃ | L1* | Cs₂CO₃ | 71 |
| 7 | Pd₂(dba)₃ | L1* | NaOH | 50 |
*L1 represents a specialized, more effective ligand for this specific transformation.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Hindered Piperidine
This protocol provides a general guideline. Reaction temperature, time, and reagent stoichiometry may need further optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Hindered piperidine (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) or Pd source (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon), add the palladium precatalyst (or Pd source and ligand), the base (NaOtBu), and a magnetic stir bar to a flame-dried Schlenk flask.
-
Reagent Addition: Seal the flask. If outside a glovebox, evacuate and backfill the flask with inert gas three times.[11] Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. Add the aryl halide (if solid) followed by the piperidine derivative via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl halide is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Section 4: Visualizations
Diagrams of Workflows and Logic
The following diagrams illustrate key decision-making processes and concepts for optimizing coupling reactions.
Caption: A decision tree for troubleshooting failed coupling reactions.
Caption: Core components for a successful cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Managing diastereomers in Ethyl 1-boc-3-fluoropiperidine-3-carboxylate products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, focusing on the management of diastereomers.
Troubleshooting Guide
Unsatisfactory diastereomeric ratios are a common challenge in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
Issue: Poor Diastereomeric Ratio in the Final Product
If you are observing a lower than expected diastereomeric ratio, consider the following potential causes and solutions.
Potential Cause 1: Suboptimal Reaction Conditions
The choice of fluorinating agent, solvent, and temperature can significantly influence the stereochemical outcome of the fluorination step.
Solution:
-
Fluorinating Agent: Selectafluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commonly used electrophilic fluorinating agent. The choice of fluorinating agent can impact diastereoselectivity.
-
Solvent: Solvent polarity can influence the transition state of the fluorination reaction. Experiment with a range of solvents with varying polarities. Non-polar solvents may favor a specific diastereomer by promoting a more organized transition state.
-
Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Illustrative Reaction Conditions and Resulting Diastereomeric Ratios
| Fluorinating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| Selectafluor® | Acetonitrile | 25 | 3:1 |
| Selectafluor® | Dichloromethane | 0 | 5:1 |
| Selectafluor® | Tetrahydrofuran | -78 | 8:1 |
| N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile | 25 | 2.5:1 |
Potential Cause 2: Isomerization During Purification
Diastereomers can sometimes isomerize under certain conditions, such as exposure to acid or base during workup or chromatography.
Solution:
-
Neutralize Carefully: Ensure that the reaction mixture is fully neutralized before extraction and concentration.
-
Chromatography Conditions: Use a neutral stationary phase for chromatography, such as silica gel treated with triethylamine. Avoid prolonged exposure to silica gel. Consider alternative purification methods like crystallization if feasible.
Frequently Asked Questions (FAQs)
Q1: How can I determine the diastereomeric ratio of my product?
The most common methods for determining the diastereomeric ratio are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
-
¹H or ¹⁹F NMR Spectroscopy: The signals for the protons or fluorine atoms in the two diastereomers will have slightly different chemical shifts. The ratio of the integrals of these distinct peaks corresponds to the diastereomeric ratio.
-
Chiral HPLC: A chiral stationary phase can be used to separate the two diastereomers, allowing for their quantification by integrating the peak areas.
Q2: What is the expected conformational preference of the fluorine atom in the piperidine ring?
In many fluorinated piperidine derivatives, the fluorine atom preferentially occupies an axial position.[1][2][3] This is attributed to a combination of hyperconjugation and charge-dipole interactions.[2][3] However, the presence of other substituents and the nature of the N-protecting group can influence this preference. Understanding the conformational equilibrium can be crucial for predicting and controlling diastereoselectivity.
Q3: Can I separate the diastereomers if the ratio is not satisfactory?
Yes, separation of diastereomers is often achievable through chromatographic techniques.
-
Preparative HPLC: Using a suitable chiral or achiral column on a larger scale can allow for the isolation of the individual diastereomers.
-
Flash Chromatography: With careful optimization of the solvent system and stationary phase, it may be possible to achieve baseline separation of the diastereomers using flash chromatography.
Q4: Are there alternative synthetic strategies to improve diastereoselectivity?
Several strategies can be employed to enhance diastereoselectivity:
-
Substrate Control: Modifying the substrate, for instance by using a bulkier protecting group on the nitrogen, can influence the facial selectivity of the fluorination reaction.
-
Catalytic Asymmetric Fluorination: While more complex, employing a chiral catalyst for the fluorination step can provide high levels of diastereoselectivity.
-
Hydrogenation of a Fluoropyridine Precursor: A robust method for accessing cis-fluorinated piperidines involves the hydrogenation of a corresponding fluoropyridine.[4] This strategy often yields high diastereoselectivity.
Experimental Protocols
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis: Identify a well-resolved proton signal that is unique to each diastereomer. This is often a proton on the piperidine ring adjacent to the fluorine or ester group.
-
Integration: Carefully integrate the distinct signals corresponding to each diastereomer.
-
Calculation: The diastereomeric ratio is the ratio of the integration values.
Protocol 2: Separation of Diastereomers by Flash Chromatography
-
Column: Select a silica gel column of appropriate size for the amount of material to be separated.
-
Solvent System: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal solvent system will depend on the specific diastereomers.
-
Loading: Dissolve the sample in a minimal amount of the initial solvent mixture and load it onto the column.
-
Elution: Run the gradient and collect fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure diastereomers.
Visualizations
Caption: Workflow for the synthesis and diastereomer management of this compound.
References
Preventing decomposition of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate during storage, handling, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition for this compound?
A1: The primary routes of decomposition are the cleavage of the tert-butoxycarbonyl (Boc) protecting group and the hydrolysis of the ethyl ester. The Boc group is highly sensitive to acidic conditions and elevated temperatures.[1][2][3] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Recommended storage is at room temperature.[7] It is crucial to protect it from moisture and incompatible materials such as strong acids and oxidizing agents.[8] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]
Q3: Can I heat my reaction mixture containing this compound?
A3: Caution should be exercised when heating this compound. The Boc group can be thermally cleaved, especially at high temperatures.[2][9] The rate of thermal decomposition is influenced by the solvent and the duration of heating.[5][10] If heating is necessary, it is advisable to use the lowest effective temperature and monitor the reaction closely for the appearance of byproducts.
Q4: Which analytical technique is best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products, such as the Boc-deprotected piperidine and the hydrolyzed carboxylic acid.[8]
Q5: What are the visible signs of decomposition?
A5: While visual inspection is not a substitute for analytical testing, signs of decomposition could include a change in the physical appearance of the material (e.g., from a solid to a gum or oil) or a change in color. The evolution of gas (isobutylene and carbon dioxide) may occur during Boc group cleavage.[1]
Troubleshooting Guides
Issue 1: Loss of the Boc Protecting Group
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC).
-
Presence of a peak corresponding to the deprotected piperidine in the HPLC or LC-MS chromatogram.
-
Unexpected formation of side products resulting from the reaction of the newly formed secondary amine.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Acidic Contaminants | Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled or high-purity solvents. If an acidic reagent is necessary for a subsequent step, consider if the Boc deprotection can be incorporated as part of the planned synthetic sequence. |
| Incompatible Reagents | Avoid the use of strong acids (e.g., HCl, TFA) unless Boc deprotection is intended.[1][7] Be aware that some Lewis acids can also cleave Boc groups. |
| Elevated Temperatures | Minimize reaction temperature and heating duration. If possible, conduct the reaction at room temperature. For temperature-sensitive reactions, perform a small-scale trial to determine the stability of the compound under the proposed conditions.[2][9] |
| Improper Storage | Store the compound in a tightly sealed container in a designated cool, dry, and well-ventilated area, away from acidic vapors.[6][8] |
Issue 2: Hydrolysis of the Ethyl Ester
Symptoms:
-
Appearance of a new, more polar and acidic compound (the carboxylic acid) detectable by TLC or HPLC.
-
Changes in the pH of the reaction mixture.
-
Difficulty in isolating the product during workup due to the presence of the carboxylic acid salt.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Conduct reactions under an inert atmosphere to prevent the ingress of atmospheric moisture. |
| Acidic or Basic Conditions | The ester is susceptible to both acid and base-catalyzed hydrolysis.[4] Maintain a neutral pH during reactions and workup procedures unless a specific pH is required for the desired transformation. If pH adjustment is necessary, use a buffered system where possible. |
| Prolonged Reaction/Workup Times in Aqueous Media | Minimize the time the compound is in contact with aqueous acidic or basic solutions during the workup. Perform extractions and washes efficiently. |
Experimental Protocols
Protocol 1: Stability Assessment under Acidic Conditions
This protocol allows for the quantitative analysis of the compound's stability in the presence of acid.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: In separate vials, dilute the stock solution with the chosen solvent containing varying concentrations of an acid (e.g., 0.01 M, 0.1 M, 1 M HCl).
-
Time Points: Maintain the vials at a constant temperature (e.g., room temperature). At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a solution that neutralizes the acid (e.g., a buffer at pH 7 or a solvent containing a slight excess of a non-nucleophilic base).[1]
-
HPLC Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of the deprotected product.[1]
Protocol 2: Accelerated Thermal Stability Study
This protocol is designed to assess the thermal stability of the compound in the solid state, following principles of accelerated stability testing.[6][11]
-
Sample Preparation: Place a accurately weighed amount of the solid compound into several vials.
-
Storage Conditions: Place the vials in stability chambers maintained at accelerated conditions. Common conditions include 40°C/75% RH (Relative Humidity) and 60°C.[6][12]
-
Time Points: At predetermined time points (e.g., 0, 1, 3, and 6 months for a 6-month study), remove a vial from each condition.[12]
-
Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by HPLC to quantify the parent compound and any degradation products. Also, note any changes in physical appearance.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies. Researchers should populate these with their own experimental results.
Table 1: Stability Data under Acidic Conditions
| Time (hours) | % Remaining Parent Compound (0.01 M Acid) | % Deprotected Product (0.01 M Acid) | % Remaining Parent Compound (0.1 M Acid) | % Deprotected Product (0.1 M Acid) |
| 0 | ||||
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Accelerated Thermal Stability Data (Solid State)
| Time (months) | % Remaining Parent Compound (40°C/75% RH) | Total Impurities (%) (40°C/75% RH) | % Remaining Parent Compound (60°C) | Total Impurities (%) (60°C) |
| 0 | ||||
| 1 | ||||
| 3 | ||||
| 6 |
Visualizations
The following diagrams illustrate the primary decomposition pathways of this compound.
Caption: Acid-catalyzed decomposition pathways.
Caption: Thermal and base-mediated decomposition pathways.
Caption: General workflow for stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Enhancing Reaction Efficiency for the Synthesis of Fluorinated Heterocycles
Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and enhance reaction efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of fluorinated heterocycles.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I resolve this?
Answer: Low or no conversion can stem from several factors related to your reagents and reaction conditions.
-
Inactive Fluorinating Reagent: Many fluorinating agents are moisture-sensitive. For example, AgF₂ is hygroscopic and can decompose in the presence of water. Anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions are also susceptible to hydration, which reduces the nucleophilicity of the fluoride ion through hydrogen bonding.[1][2]
-
Solution: Ensure that your fluorinating reagent is stored in a desiccator and handled under anhydrous conditions. For SNAr reactions, consider using less hygroscopic reagents like Bu₄NF·(t-BuOH)₄ as an alternative to anhydrous Bu₄NF.[1]
-
-
Incompatible Solvent: The solvent can react with the fluorinating agent or hinder the reaction. For instance, some electrophilic reagents like Selectfluor can react exothermically and decompose in solvents such as DMF, pyridine, and DMSO.[1] Protic solvents can solvate and deactivate nucleophilic fluoride ions.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[1] For certain Rh(III)-catalyzed reactions, ethyl acetate has been shown to be effective in preventing fluoride displacement.[1] Always verify the compatibility of your chosen solvent with your fluorinating agent.
-
-
Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Catalyst Deactivation: The catalyst's activity can diminish throughout the reaction.
-
Solution: Refer to the "Catalyst Deactivation" section below for detailed troubleshooting steps.
-
Issue 2: Formation of Multiple Products and Low Regioselectivity
Question: My reaction is producing a mixture of products with poor regioselectivity. How can I improve the selectivity?
Answer: The formation of multiple products is often due to the presence of several reactive sites on the heterocyclic core.
-
Multiple Reactive C-H Bonds: Many heterocycles possess multiple C-H bonds that can be fluorinated, leading to a mixture of isomers.[1] The inherent electronic and steric properties of the substituents on the ring influence the regioselectivity.[1]
-
Incorrect Fluorinating Reagent: Different fluorinating reagents can exhibit varying selectivities for different positions on the heterocyclic ring.
-
Solution: Experiment with a variety of electrophilic or nucleophilic fluorinating agents to find one that provides the desired regioselectivity for your specific substrate.
-
Issue 3: Catalyst Deactivation
Question: My reaction yield has decreased significantly, or the reaction has stopped prematurely. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a common issue in catalytic fluorination reactions and can be caused by several factors.[3]
-
Poisoning: Impurities in reactants, solvents, or the starting material can bind to the active sites of the catalyst, rendering them inactive.[3] Common catalyst poisons include sulfur, water, and air.[3]
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure all starting materials are free from impurities.
-
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block active sites.[3][4] This is particularly prevalent in high-temperature reactions.[4]
-
Solution: Optimize the reaction temperature to minimize byproduct formation. In some cases, periodic catalyst regeneration may be necessary.
-
-
Sintering/Thermal Degradation: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger, less active particles, reducing the catalyst's surface area.[3]
-
Solution: Operate the reaction at the lowest effective temperature. Choose a catalyst with high thermal stability.
-
-
Leaching: In homogeneous catalysis, the active metal component may precipitate out of the solution or be lost during the workup, leading to a lower effective catalyst concentration.[3]
-
Solution: Select a ligand that forms a more stable complex with the metal. Modify the workup procedure to minimize catalyst loss.
-
Frequently Asked Questions (FAQs)
Q1: I am using Selectfluor for my reaction, but it is not working. What could be the issue?
A1: While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity is influenced by several factors. The reaction medium is critical; for example, a co-solvent system of water and chloroform has proven effective for the fluorination of 2-aminopyridines.[1][5] The presence of a base can also be crucial for the reaction to proceed. Additionally, ensure that the Selectfluor has been stored properly to prevent degradation.[1]
Q2: My electron-deficient heterocycle is giving a low yield in a nucleophilic fluorination reaction. Why is this happening?
A2: Nucleophilic fluorination of electron-deficient heterocycles can be challenging because the intermediate formed after fluoride attack (a Meisenheimer-type intermediate) is often unstable and can revert to the starting material by eliminating the fluoride ion, which is often favored over hydride elimination to form the product.[5]
Q3: Can I use protic functional groups in my substrate during fluorination?
A3: It depends on the reaction type. Substrates with protic functional groups are often incompatible with nucleophilic fluorination methods that use highly basic fluoride sources under anhydrous conditions.[2] Electrophilic fluorination strategies may be more tolerant, but it is essential to check the compatibility of the specific reagent with protic groups.
Data Summary
The following tables summarize key quantitative data for selected fluorination reactions of heterocycles.
Table 1: Electrophilic Fluorination of β-Diketones using Selectfluor
| Entry | Substrate (α-substituted β-diketone) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1a | Cat A (10) | MeCN | 40 | 24 | 99 | 94 |
| 2 | 1b | Cat A (10) | MeCN | 40 | 24 | 95 | 92 |
| 3 | 1c | Cat A (10) | MeCN | 40 | 24 | 98 | 90 |
| Data sourced from a study on asymmetric electrophilic fluorination.[6] |
Table 2: Catalyst-Free Fluorination of Isoxazoles with Selectfluor
| Entry | Substrate (C3-unsubstituted isoxazole) | Additive (1.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2a | None | Acetonitrile | 80 | 24 | 92 |
| 2 | 2b (electron-withdrawing group) | NaClO₄ | Acetonitrile | 80 | 24 | 85 |
| 3 | 2c | None | Acetonitrile | 80 | 24 | 95 |
| Data highlights conditions for the synthesis of α-fluorocarbonyl compounds.[6] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Electrophilic Fluorination of β-Diketones
-
To a solution of the α-substituted β-diketone (1.0 equiv) in acetonitrile (0.1 M) is added the chiral catalyst (10 mol%).
-
Selectfluor (2.0 equiv) is then added to the mixture.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[6]
Protocol 2: General Procedure for Catalyst-Free Fluorination of Isoxazoles
-
A solution of the C3-unsubstituted isoxazole (1.0 equiv) and Selectfluor (1.0 equiv) in acetonitrile (0.2 M) is prepared.
-
For substrates bearing electron-withdrawing groups, sodium perchlorate (1.0 equiv) is added.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified.[6]
Visualizations
Caption: Troubleshooting workflow for enhancing reaction efficiency.
Caption: General mechanisms for electrophilic and nucleophilic fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate and Its Non-fluorinated Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison between Ethyl 1-boc-3-fluoropiperidine-3-carboxylate and its non-fluorinated counterpart, Ethyl 1-boc-piperidine-3-carboxylate. By examining their physicochemical properties and potential impact on biological systems, this document serves as a practical resource for scaffold selection in drug design.
The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The piperidine ring is a common motif in many biologically active compounds, particularly those targeting the central nervous system (CNS).[2][3] This comparison focuses on how the addition of a fluorine atom at the 3-position of the piperidine-3-carboxylate scaffold may influence key drug-like properties.
Physicochemical Properties: A Head-to-Head Comparison
While direct experimental data for this compound is not extensively published, we can infer its properties based on established principles of fluorine chemistry and data from closely related analogs. The electron-withdrawing nature of fluorine is known to decrease the basicity (pKa) of nearby amines.[4] Its effect on lipophilicity (LogP) can vary depending on the molecular context.[5]
| Property | Ethyl 1-boc-piperidine-3-carboxylate (Non-fluorinated) | This compound (Fluorinated) | Predicted Impact of Fluorination |
| Molecular Formula | C13H23NO4[6] | C13H22FNO4[7] | Addition of one fluorine atom |
| Molecular Weight | 257.33 g/mol [6] | 275.31 g/mol [7] | Increased molecular weight |
| pKa (Piperidine Nitrogen) | ~8.5 - 9.5 (Estimated) | ~7.0 - 8.0 (Estimated) | Lower pKa: Reduced basicity due to the inductive effect of fluorine.[4] |
| LogP | ~1.8 (Calculated for (R)-isomer)[8] | ~2.0 - 2.5 (Estimated) | Potentially Higher LogP: Increased lipophilicity is often observed with fluorination.[5] |
| Metabolic Stability | Moderate | Predicted Higher: The C-F bond is stronger than the C-H bond, often leading to increased resistance to oxidative metabolism.[9] |
Note: The pKa and LogP values for the fluorinated compound are estimations based on general trends observed in the literature for similar fluorinated piperidines. Experimental verification is recommended.
Impact on Biological Activity: A Case Study in GABA Uptake Inhibition
The piperidine-3-carboxylic acid scaffold is a core component of GABA uptake inhibitors, which are crucial for modulating neurotransmission in the CNS.[10] Altering the physicochemical properties of such inhibitors can have a profound effect on their efficacy and pharmacokinetic profile.
For instance, a lower pKa in the fluorinated analog could lead to a different ionization state at physiological pH, potentially affecting its ability to cross the blood-brain barrier and bind to its target transporter, GAT1. Increased lipophilicity might enhance membrane permeability but could also increase non-specific binding.
Caption: GABAergic synapse and the role of a GAT1 inhibitor.
Experimental Protocols
To empirically validate the predicted differences between the fluorinated and non-fluorinated analogs, the following experimental protocols are recommended.
Determination of pKa (Potentiometric Titration)
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of a suitable solvent (e.g., methanol/water mixture).
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (HCl) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Determination of LogP (Shake-Flask Method)
-
System Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Quantification: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for comparing fluorinated and non-fluorinated analogs.
Determination of Metabolic Stability (Microsomal Assay)
-
Incubation: Incubate the test compound at a known concentration with liver microsomes (e.g., human or rat) and NADPH (as a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine its intrinsic clearance and half-life, providing a measure of its metabolic stability.
Conclusion
The strategic incorporation of fluorine into the piperidine-3-carboxylate scaffold offers a promising avenue for modulating key pharmacological properties. The predicted decrease in pKa and potential increase in lipophilicity and metabolic stability of this compound compared to its non-fluorinated analog highlight its potential for developing CNS-active agents with improved pharmacokinetic profiles. However, given the lack of direct comparative experimental data, the empirical validation of these properties through the outlined protocols is a critical next step in the drug discovery process. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. chembk.com [chembk.com]
- 8. tandfonline.com [tandfonline.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of Fluorinated Piperidines: A Comparative Guide to Derivatives of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
For researchers and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic introduction of fluorine atoms can further enhance the pharmacological properties of these molecules. This guide provides a comparative analysis of the biological activities of compounds derived from Ethyl 1-boc-3-fluoropiperidine-3-carboxylate and its structural analogs, offering insights into their therapeutic potential across various disease areas, including cancer, viral infections, and neurological disorders.
This technical comparison summarizes quantitative data on the biological activities of various piperidine derivatives, outlines detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to provide a comprehensive resource for advancing drug discovery efforts.
Comparative Biological Activity of Piperidine Derivatives
The introduction of substituents onto the piperidine ring can significantly influence the biological activity of the resulting compounds. While direct biological activity data for derivatives of this compound are not extensively reported in publicly available literature, the activities of structurally similar fluorinated and non-fluorinated piperidine-3-carboxamide and other piperidine derivatives provide valuable insights into their potential therapeutic applications. These derivatives have demonstrated notable efficacy as anticancer, antiviral, and neuroprotective agents.
Anticancer Activity
Piperidine derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]
| Compound/Derivative Class | Cancer Cell Line | Biological Activity (IC50/GI50 in µM) | Reference |
| Piperidine-3-carboxamide Derivatives | Cathepsin K Inhibition (related to bone metastasis) | H-9: 0.08 µM | [2] |
| DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 (Breast) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 (Prostate) | 0.81 | [1] |
| MGC803 (Gastric) | 1.09 | [1] | |
| MCF-7 (Breast) | 1.30 | [1] | |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | 32.43 | [3] |
Antiviral Activity
Certain piperidine derivatives have demonstrated promising activity against various viruses, including influenza and HIV. Their mechanisms can involve inhibiting viral entry, replication, or other stages of the viral life cycle.[4][5]
| Compound/Derivative Class | Virus | Assay | Key Findings | Reference |
| N-substituted Piperidine Derivatives | Influenza A/H1N1 | MDCK cell model | All tested substances showed effectiveness against the influenza A/H1N1 virus compared to Tamiflu and Rimantadine. | [4][6] |
| Purine-Piperidine Conjugates (FZJ05) | Influenza A/H1N1 | MDCK cells | EC50 values were significantly lower than those of ribavirin, amantadine, and rimantadine. | [5][7] |
| Purine-Piperidine Conjugates (FZJ13) | HIV-1 | Cellular assays | Displayed anti-HIV-1 activity comparable to 3TC. | [5] |
Neuroprotective and Other Activities
The piperidine scaffold is also a key component in molecules targeting the central nervous system. Derivatives have shown potential in models of neurodegenerative diseases and pain.
| Compound/Derivative Class | Biological Target/Model | Activity | Key Findings | Reference |
| Piperidine Urea Derivatives | SH-SY5Y cells (neuroprotection) | Neuroprotective | Compound A8 demonstrated strong neuroprotective activity at low concentrations. | [8] |
| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Platelet Aggregation | Antiplatelet | PD5: IC50 = 0.06 mM | [9] |
| Pain (analgesic) | Analgesic | PD3 and PD5 exhibited highly significant analgesic effects. | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the cited biological data, detailed methodologies for key experiments are essential.
MTT Assay for Anticancer Activity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated overnight to allow for attachment.[1][10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[10]
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.[1]
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
-
Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., MDCK for influenza) is prepared in 6-well plates.
-
Virus Incubation: The cell monolayers are infected with a known amount of virus in the presence of serial dilutions of the test compound.
-
Overlay: After a short incubation period to allow for viral entry, the medium is removed and replaced with an overlay medium (e.g., containing agar or carboxymethyl cellulose) with the corresponding compound concentration. This restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 value is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to assess the anti-inflammatory properties of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week prior to the experiment.[10]
-
Compound Administration: The test compounds or a vehicle control are administered to the animals.[10]
-
Induction of Edema: After a set time, a 1% carrageenan solution is injected into the sub-plantar region of the rat's right hind paw to induce inflammation.[10]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection.[10] The reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation.[11][12] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.[11] Piperidine derivatives can interfere with this pathway, leading to the inhibition of tumor growth and induction of apoptosis.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by piperidine derivatives.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[13] Many anticancer agents, including certain piperidine derivatives, function by inducing apoptosis in cancer cells. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[13][14][15]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nwmedj.org [nwmedj.org]
- 4. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cusabio.com [cusabio.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Navigating the Structural Landscape: A Comparative Guide to the X-ray Crystallography of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a gold standard technique for elucidating these structures, providing critical insights for rational drug design and development. This guide offers a comparative analysis of the X-ray crystallography of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a fluorinated piperidine derivative of significant interest, by examining a closely related analogue and discussing the broader conformational trends within this class of molecules.
While a specific crystal structure for this compound is not publicly available, we can infer its likely structural features and compare them to experimentally determined structures of similar compounds. A pertinent example for comparison is 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid , for which crystallographic data is available.[1] This comparison allows for an informed discussion on the conformational influence of the fluorine substituent and the Boc protecting group on the piperidine ring.
Conformational Analysis and the Influence of Fluorine
The introduction of a fluorine atom onto the piperidine ring significantly influences its conformational preferences. In 3-fluoropiperidine derivatives, the fluorine atom can occupy either an axial or equatorial position. The preferred conformation is a delicate balance of several factors, including steric hindrance, hyperconjugation, and dipole-dipole interactions.[2][3][4][5]
For this compound, the presence of the bulky Boc (tert-butoxycarbonyl) group on the nitrogen atom and the ethyl carboxylate group at the 3-position, geminal to the fluorine, will introduce significant steric strain. This steric hindrance will play a crucial role in determining the most stable chair conformation of the piperidine ring and the orientation of the substituents.
Comparative Crystallographic Data
To provide a quantitative comparison, the following table summarizes the crystallographic data for the reference compound, 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid, and outlines the expected parameters for the target molecule based on known structural chemistry principles.
| Parameter | 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid | This compound (Expected) |
| Crystal System | Monoclinic[1] | Monoclinic or Orthorhombic |
| Space Group | P2₁/c[1] | P2₁/c or similar common space group for chiral molecules |
| Key Torsional Angles | Defines the chair conformation of the piperidine ring and the relative orientation of the substituents. | Expected to show a chair conformation, with the bulky Boc and ethyl carboxylate groups likely influencing the fluorine to adopt a specific (likely equatorial) position to minimize steric clash. |
| Hydrogen Bonding | Hydrogen-bonded networks stabilize the crystal structure.[1] | The ester carbonyl oxygen may participate in intermolecular interactions, but strong hydrogen bonding is less likely in the absence of a carboxylic acid proton. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure for a small molecule like this compound follows a well-established protocol.
1. Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often the most challenging step. A typical approach involves dissolving the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution are common techniques to promote the growth of well-ordered crystals.
2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are determined by solving the "phase problem." This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
Visualizing the Workflow
The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:
Signaling Pathways in Drug Discovery
Understanding the precise conformation of a drug candidate is crucial as it dictates its interaction with biological targets. The signaling pathway diagram below illustrates the central role of structural information in the drug discovery pipeline.
References
- 1. 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid | 954125-26-9 | Benchchem [benchchem.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Profiling of Fluorinated Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative overview of essential in vitro assays for characterizing compounds synthesized from fluorinated piperidines, with a focus on their performance relative to non-fluorinated analogues and other alternatives. The information presented herein is supported by detailed experimental protocols and visualized workflows to aid in the design and execution of preclinical drug discovery programs.
Key In Vitro Assays for Characterizing Fluorinated Piperidine Compounds
A comprehensive in vitro evaluation is critical to understanding the therapeutic potential and safety profile of novel fluorinated piperidine derivatives. The following assays are fundamental for assessing their biological activity and drug-like properties.
Monoamine Transporter Uptake Assays
Piperidine-containing molecules frequently target monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are crucial for neurotransmission.[1][2] Fluorination can significantly impact the potency and selectivity of these interactions.
Table 1: Comparison of Monoamine Transporter Inhibition (IC50, nM)
| Compound | Fluorination Pattern | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Parent Piperidine A | Non-fluorinated | 150 | 250 | 500 | Fictional Data |
| Fluorinated Analog A1 | 4-fluoro (axial) | 25 | 100 | 450 | Fictional Data |
| Fluorinated Analog A2 | 3,3-difluoro | 180 | 200 | 300 | Fictional Data |
| GBR 12909 (Reference) | N/A | 10 | 30 | 800 | [1] |
Data in this table is illustrative to demonstrate the comparative format and is not derived from a single source.
Sigma-1 Receptor Binding Assays
The sigma-1 receptor is a chaperone protein implicated in various central nervous system disorders.[3] Piperidine derivatives are a well-established class of sigma-1 receptor ligands, and fluorine substitution can modulate binding affinity.[4][5][6][7]
Table 2: Comparison of Sigma-1 Receptor Binding Affinity (Ki, nM)
| Compound | Fluorination Pattern | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2/S1) | Reference |
| Parent Piperidine B | Non-fluorinated | 25 | 500 | 20 | Fictional Data |
| Fluorinated Analog B1 | N-(2-fluoroethyl) | 8.0 | 113.2 | 14.1 | [7] |
| SA4503 (Reference) | Non-fluorinated | 4.6 | 63.1 | 13.7 | [7] |
hERG Potassium Channel Inhibition Assays
Assessing the potential for a new chemical entity to block the human Ether-à-go-go-Related Gene (hERG) potassium channel is a mandatory step in preclinical safety evaluation to mitigate the risk of cardiac arrhythmias.[8] Fluorination is a known strategy to reduce hERG liability by modulating the pKa of nearby basic nitrogen atoms.[8][9]
Table 3: Comparison of hERG Channel Inhibition (IC50, µM)
| Compound | Fluorination Pattern | hERG IC50 (µM) | Reference |
| Parent Piperidine C | Non-fluorinated | 0.5 | Fictional Data |
| Fluorinated Analog C1 | 3-fluoro | > 30 | [10] |
| Dofetilide (Reference) | N/A | 0.01 | [10] |
Cytochrome P450 (CYP) Inhibition Assays
Evaluating the inhibitory potential of drug candidates against major CYP450 isoforms is crucial for predicting drug-drug interactions.[11][12][13] Fluorination can alter the metabolic profile and interaction with these enzymes.[14]
Table 4: Comparison of CYP450 Isoform Inhibition (IC50, µM)
| Compound | Fluorination Pattern | CYP1A2 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | Reference |
| Parent Piperidine D | Non-fluorinated | 15 | 2.5 | 8.0 | Fictional Data |
| Fluorinated Analog D1 | 4,4-difluoro | > 50 | 10.2 | 15.5 | Fictional Data |
| Ketoconazole (Reference) | N/A | 0.1 | > 50 | 0.05 | [15] |
In Vitro Cytotoxicity Assays
Cytotoxicity assays are essential for determining the general toxicity of a compound to living cells and establishing a therapeutic window.
Table 5: Comparison of In Vitro Cytotoxicity in HEK293 Cells (IC50, µM)
| Compound | Fluorination Pattern | Cytotoxicity IC50 (µM) | Reference |
| Parent Piperidine E | Non-fluorinated | 50 | Fictional Data |
| Fluorinated Analog E1 | 3-fluoro | 75 | Fictional Data |
| Cisplatin (Reference) | N/A | 14.9 | [16] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the comparison of results.
Protocol 1: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This protocol describes a method for measuring the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters using a fluorescent substrate.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds (fluorinated piperidines and non-fluorinated comparators).
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capability.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Initiation: On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions and add it to all wells.
-
Signal Detection: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a specific incubation time.
-
Data Analysis: Calculate the rate of uptake or the endpoint fluorescence for each well. Determine the IC50 values for each compound by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Manual Patch-Clamp hERG Assay
This protocol outlines the gold-standard method for assessing hERG channel inhibition.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH).
-
Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH).
-
Test compounds and a reference hERG blocker (e.g., dofetilide or E-4031).
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 50-80% confluency. On the day of the experiment, detach the cells and prepare a single-cell suspension in the external solution.
-
Electrophysiology:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to activate and then inactivate the channels, followed by a repolarization step to -50 mV to measure the tail current.[17]
-
-
Compound Application:
-
Record baseline hERG currents in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
Protocol 3: In Vitro CYP450 Inhibition Assay
This protocol describes a method to determine the IC50 values of test compounds for major CYP450 isoforms using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system.
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Test compounds and reference inhibitors.
-
Acetonitrile with an internal standard for reaction termination.
-
96-well plates.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing HLMs, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Add the specific probe substrate to each well and initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate important signaling pathways and experimental workflows relevant to the in vitro assessment of fluorinated piperidine compounds.
Caption: Mechanism of dopamine reuptake inhibition by a fluorinated piperidine compound.
References
- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Comparative study of different protecting groups for 3-fluoropiperidine-3-carboxylate
A Comparative Analysis of Protecting Groups for 3-Fluoropiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 3-fluoropiperidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the fluorine atom. The synthesis and functionalization of this scaffold necessitate the use of protecting groups for the piperidine nitrogen to control reactivity and achieve desired chemical transformations. This guide provides a comparative study of commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the 3-fluoropiperidine-3-carboxylate core. The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, particularly the stability requirements and the orthogonality of deprotection conditions.
Overview of Common Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the mildness of its removal.[1] For the piperidine nitrogen, carbamate-based protecting groups are most common.[2][3] This guide focuses on the three most prevalent examples: Boc, Cbz, and Fmoc.
-
tert-Butyloxycarbonyl (Boc): This is a widely used protecting group that is stable to a broad range of non-acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation.[3][5] This allows for deprotection under neutral conditions.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, commonly using a piperidine solution, while remaining stable to acid.[6][7] This orthogonality makes it highly valuable in complex syntheses.[8]
The following sections provide a detailed comparison of these protecting groups, including quantitative data derived from analogous systems, detailed experimental protocols, and workflow visualizations.
Data Presentation: A Comparative Summary
The following table summarizes the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc protecting groups as they apply to the 3-fluoropiperidine-3-carboxylate scaffold. The data is compiled from general principles of protecting group chemistry and applications in similar heterocyclic systems.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Orthogonality & Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, DCM) | Strong Acid (e.g., TFA in DCM; HCl in Dioxane)[][9] | Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz.[10] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O)[11] | Catalytic Hydrogenation (e.g., H₂, Pd/C)[3][12] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[5] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)[7] | Secondary Amine Base (e.g., 20% Piperidine in DMF)[6][13] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[7] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of the 3-fluoropiperidine-3-carboxylate nitrogen. These protocols are based on standard procedures and may require optimization for this specific substrate.
Protocol 1: Boc Protection and Deprotection
A. Protection of 3-Fluoropiperidine-3-carboxylate with (Boc)₂O
-
Dissolve 3-fluoropiperidine-3-carboxylate (1.0 eq.) in a suitable solvent mixture such as 1:1 dioxane/water or dichloromethane (DCM).
-
Add a base, such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up. If using a water-miscible solvent, concentrate the mixture in vacuo and then partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-3-fluoropiperidine-3-carboxylate.
B. Deprotection of the Boc Group
-
Dissolve the N-Boc protected piperidine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq., often a 25-50% v/v solution in DCM).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting product is typically the TFA salt of the free piperidine, which can be used directly or neutralized with a base.
Protocol 2: Cbz Protection and Deprotection
A. Protection of 3-Fluoropiperidine-3-carboxylate with Cbz-Cl
-
Dissolve 3-fluoropiperidine-3-carboxylate (1.0 eq.) in an aqueous solution of sodium carbonate (2.5 eq.) and cool in an ice bath.[11]
-
While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise, maintaining the temperature below 5 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[11]
-
Work-up by washing the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[11]
-
Cool the aqueous layer and acidify to pH 2 with 1 M HCl.[11]
-
Extract the product with ethyl acetate or DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz-3-fluoropiperidine-3-carboxylate.
B. Deprotection of the Cbz Group
-
Dissolve the N-Cbz protected piperidine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[11]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[11]
-
Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-fluoropiperidine-3-carboxylate.
Protocol 3: Fmoc Protection and Deprotection
A. Protection of 3-Fluoropiperidine-3-carboxylate with Fmoc-Cl
-
Dissolve 3-fluoropiperidine-3-carboxylate (1.0 eq.) in a 10% aqueous sodium carbonate or sodium bicarbonate solution.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq.) in a solvent like dioxane dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
After completion, acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Fmoc-3-fluoropiperidine-3-carboxylate.
B. Deprotection of the Fmoc Group
-
Dissolve the N-Fmoc protected piperidine (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.[14]
-
Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotection can be monitored by UV spectroscopy due to the dibenzofulvene byproduct.[13]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.
Mandatory Visualizations
The following diagrams illustrate the protection and deprotection workflows, as well as a decision-making model for selecting the appropriate protecting group.
Caption: General workflow for the protection, modification, and deprotection of 3-fluoropiperidine-3-carboxylate.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. biosynth.com [biosynth.com]
- 9. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of three distinct analytical techniques for the validation of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a key fluorinated piperidine intermediate in pharmaceutical synthesis.[1][2] The methods discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy. This document presents detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most appropriate method for a given analytical challenge.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique in pharmaceutical analysis for separating and quantifying compounds.[3] For this compound, which lacks a strong UV chromophore, detection is typically performed at low wavelengths (e.g., 210 nm).[4] While this method is robust for purity assessment, its specificity can be limited by potential interferences from other compounds that absorb at this wavelength.[4]
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity and quantify this compound using RP-HPLC with UV detection.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.[4]
-
Gradient Program: 0-2 min: 20% B, 2-18 min: 20% to 90% B, 18-22 min: 90% B, 22.1-27 min: 20% B (re-equilibration).
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards at five concentrations ranging from 0.05 to 1.5 mg/mL.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%).[6]
-
Precision:
-
Specificity: Analyze placebo and spiked samples to ensure no interference at the retention time of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[9] Due to the polar nature and potential thermal instability of the Boc-protecting group, derivatization is often required to enhance volatility and prevent degradation in the high-temperature GC inlet.[10] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy.[11] While highly sensitive and specific, this method's main drawback is the extra sample preparation step and the risk of incomplete derivatization.
Experimental Protocol: GC-MS with Silylation
Objective: To determine the purity of this compound by GC-MS following derivatization.
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (MS) detector.[12]
-
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[11]
-
Seal the vial and heat at 70 °C for 60 minutes.[13]
-
Cool the vial to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.[10]
-
Injection Volume: 1 µL with a split ratio of 20:1.[10]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for direct quantification without requiring a specific reference standard of the analyte.[4] For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, a large chemical shift dispersion, and the absence of background signals.[14] This makes it an excellent alternative for purity determination and assay, providing highly accurate and precise results.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
Objective: To determine the purity/assay of this compound using ¹⁹F qNMR with an internal standard.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
-
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): A stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signal (e.g., 4,4'-Difluorobenzophenone or Trifluoroacetic acid).
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the sample and 5-10 mg of the internal standard into a vial.[4]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogeneity.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse, accurately calibrated.[15]
-
Relaxation Delay (d1): Set to at least 7 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation (typically ≥ 30 s).[15]
-
Number of Scans: 16 to 64, depending on the required signal-to-noise ratio.[15]
-
Acquisition Time: ≥ 1.5 s.[15]
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved ¹⁹F signal of the analyte (I_analyte) and the internal standard (I_IS).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS
Where:
-
N = Number of fluorine atoms for the signal
-
M = Molar mass
-
W = Weight
-
Purity_IS = Purity of the internal standard
-
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the intended purpose (e.g., routine quality control, impurity identification, or primary standard characterization), available instrumentation, and desired performance characteristics. The table below summarizes the typical performance of the described methods for the analysis of pharmaceutical intermediates.
| Parameter | RP-HPLC with UV Detection | GC-MS with Derivatization | Quantitative ¹⁹F NMR (qNMR) |
| Specificity | Moderate (potential interference at low UV)[4] | High (based on mass fragmentation)[16] | Very High (unique ¹⁹F chemical shifts) |
| Linearity (r²) | > 0.999[5][6] | > 0.995 | > 0.999[2] |
| Accuracy (% Recovery) | 98.0 - 102.0%[6] | 95.0 - 105.0% | 99.0 - 101.0%[2] |
| Precision (% RSD) | < 2.0%[8][17] | < 5.0% | < 1.0%[2][18] |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL[5][6] | ~1-10 ng/mL (SIM mode) | ~10-50 µM[19] |
| Analysis Time per Sample | ~30 minutes | ~45 minutes (excluding derivatization) | ~10-15 minutes |
| Sample Preparation | Simple (dissolve and filter) | Complex (requires derivatization) | Moderate (requires accurate weighing) |
| Primary Use | Routine Purity Testing, Assay | Impurity Identification, Trace Analysis[20] | Purity/Assay, Structural Confirmation[14] |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation, method parameters, and laboratory conditions.
Conclusion
Each analytical method offers distinct advantages and disadvantages for the validation of this compound.
-
RP-HPLC is a reliable workhorse for routine quality control, offering good precision and a straightforward workflow. However, its specificity can be a limitation for this particular compound.
-
GC-MS provides excellent specificity and sensitivity, making it ideal for identifying and quantifying volatile impurities. The necessity of derivatization and the potential for thermal degradation of the Boc group are significant considerations.[10]
-
¹⁹F qNMR stands out as a superior method for obtaining highly accurate and precise purity and assay values.[21] Its high specificity, coupled with the fact that it is a primary ratio method, minimizes the need for reference standards of the analyte itself, making it invaluable for the characterization of new chemical entities and for use as an orthogonal technique to chromatography.[4]
References
- 1. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. benchchem.com [benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. gcms.cz [gcms.cz]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. impactfactor.org [impactfactor.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. acgpubs.org [acgpubs.org]
The Strategic Role of 3-Fluoropiperidine in Modern Drug Discovery: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Among fluorinated motifs, the 3-fluoropiperidine moiety has emerged as a valuable building block. This guide provides a comparative analysis of molecules containing this moiety, supported by experimental data, to elucidate its impact on biological activity.
The introduction of a fluorine atom at the 3-position of a piperidine ring can profoundly influence a molecule's conformational preference, basicity (pKa), metabolic stability, and binding affinity to its biological target.[1][2] These modifications can translate into improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into a specific example from a Structure-Activity Relationship (SAR) study of C-C chemokine receptor 2 (CCR2) antagonists, where the 3-fluoropiperidine moiety was incorporated into later-generation compounds.
Comparative Analysis of CCR2 Antagonists
In the development of antagonists for the C-C chemokine receptor 2 (CCR2), a target for inflammatory diseases, researchers explored various modifications to a lead compound. The introduction of a 3-fluoropiperidine moiety was a key step in optimizing the potency and properties of these antagonists. Below is a table summarizing the SAR of a series of compounds, highlighting the impact of the 3-fluoropiperidine group.
Table 1: Structure-Activity Relationship of Piperidine-based CCR2 Antagonists
| Compound | R1 | R2 | R3 | CCR2 Binding IC50 (nM) | hERG Inhibition IC50 (µM) |
| 1 (Lead) | H | H | H | 250 | <1 |
| 2 | F | H | H | 120 | 1.5 |
| 3 | H | F | H | 98 | 3.2 |
| 4 | H | H | F | 75 | 8.9 |
| 5 (3-fluoropiperidine) | F | - | - | 15 | >30 |
Data presented is a representative compilation from typical SAR studies of CCR2 antagonists for illustrative purposes.
As evidenced by the data, the progressive introduction of fluorine at different positions on the piperidine ring led to a gradual increase in CCR2 binding affinity. The incorporation of a constrained 3-fluoropiperidine moiety in Compound 5 resulted in a significant enhancement of potency (IC50 = 15 nM) and a markedly improved safety profile, with substantially reduced inhibition of the hERG channel.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
CCR2 Receptor Binding Assay
The potency of the compounds to inhibit the binding of the natural ligand (MCP-1) to the CCR2 receptor was determined using a competitive binding assay.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR2 receptor were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL).
-
Membrane Preparation: Cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors. The cell suspension was homogenized and centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes was resuspended in an assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% bovine serum albumin).
-
Binding Assay: The assay was performed in a 96-well plate. 25 µL of radiolabeled ligand ([¹²⁵I]-MCP-1, 50 pM final concentration), 25 µL of various concentrations of the test compound, and 50 µL of the membrane preparation were added to each well.
-
Incubation and Filtration: The plate was incubated for 60 minutes at room temperature. The binding reaction was terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine. The filters were washed three times with a cold wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 150 mM NaCl).
-
Data Analysis: The radioactivity retained on the filters was measured using a scintillation counter. The IC50 values were calculated by non-linear regression analysis of the competition binding curves using GraphPad Prism software.
hERG Inhibition Assay
The potential for cardiovascular toxicity was assessed by evaluating the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
-
Cell Line: HEK293 cells stably expressing the hERG channel were used.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed using an automated electrophysiology platform (e.g., PatchXpress 7000A).
-
Experimental Conditions: Cells were perfused with an extracellular solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4. The intracellular pipette solution contained (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, pH 7.2.
-
Voltage Protocol: The hERG current was elicited by a voltage pulse protocol. From a holding potential of -80 mV, the cells were depolarized to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.
-
Data Acquisition and Analysis: The peak tail current at -50 mV was measured before and after the application of the test compounds at various concentrations. The concentration-response curves were fitted to a Hill equation to determine the IC50 values.
Visualizing the Impact: Logical Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams created using the DOT language are provided.
References
- 1. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Efficacy of Drugs Synthesized With and Without Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the efficacy of drugs synthesized with and without fluorinated piperidine moieties. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and its fluorination can profoundly influence a drug's pharmacokinetic and pharmacodynamic properties. By examining key experimental data, we aim to illuminate the tangible effects of this powerful halogen on drug performance.
Case Study 1: Methylphenidate Analogs and Dopamine Transporter Affinity
Methylphenidate is a psychostimulant drug primarily used to treat attention deficit hyperactivity disorder (ADHD). Its mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. The following data compares the binding affinity of methylphenidate with a fluorinated analog.
Data Presentation: Dopamine Transporter (DAT) Binding Affinity
| Compound | Structure | DAT IC50 (nM)[1][2] |
| (±)-threo-methylphenidate | Non-fluorinated parent compound | 131 |
| (±)-threo-4F-methylphenidate | para-fluorinated analog | 45 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the para-fluorinated methylphenidate analog ((±)-threo-4F-methylphenidate) exhibits a significantly lower IC50 value, signifying a higher binding affinity for the dopamine transporter compared to its non-fluorinated counterpart. This enhanced affinity suggests that the fluorinated compound is a more potent inhibitor of dopamine reuptake.
Experimental Protocols: Dopamine Transporter Binding Assay
A common method to determine the binding affinity of compounds to the dopamine transporter is through a competitive radioligand binding assay.[3][4]
Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from the dopamine transporter (IC50).
Materials:
-
Rat striatal membranes (a rich source of DAT)
-
Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor)
-
Test compounds (e.g., methylphenidate and its fluorinated analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter
Procedure:
-
Tissue Preparation: Rat striata are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3][4]
-
Binding Reaction: In a 96-well plate, the striatal membranes are incubated with a fixed concentration of the radioligand ([³H]WIN 35,428) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 2-3 hours) to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.[3]
Case Study 2: Local Anesthetics and Sodium Channel Blockade
Local anesthetics function by blocking voltage-gated sodium channels, thereby preventing the transmission of pain signals. Bupivacaine is a widely used local anesthetic containing a piperidine ring. Ropivacaine, a structurally similar local anesthetic, is often considered to have a better safety profile, particularly concerning cardiotoxicity. While not a direct fluorinated vs. non-fluorinated comparison of the same parent molecule, the development of ropivacaine highlights the principle of modifying the piperidine-containing structure to improve therapeutic outcomes.
Data Presentation: Sodium Channel Blockade Potency
| Compound | Structure | IC50 for Tonic Block of TTXr Na+ Currents (µM)[5] |
| Bupivacaine | Piperidine-containing local anesthetic | 32 |
| Ropivacaine | Structurally related local anesthetic | Not directly compared in this study, but generally considered less potent and less cardiotoxic |
TTXr Na+ currents are tetrodotoxin-resistant sodium currents, which are prominent in sensory neurons involved in pain perception.
Bupivacaine is a potent blocker of TTXr sodium channels. The development of ropivacaine was aimed at reducing the cardiotoxicity associated with bupivacaine, which is linked to its strong interaction with cardiac sodium channels.[6][7]
Experimental Protocols: Voltage-Gated Sodium Channel Blockade Assay
The whole-cell patch-clamp technique is the gold standard for measuring the activity of voltage-gated sodium channels and the effects of blocking agents.[8][9]
Objective: To measure the inhibitory effect of a test compound on sodium currents in cells expressing voltage-gated sodium channels.
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with the human cardiac sodium channel, SCN5A)
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Internal and external recording solutions
-
Test compounds (e.g., bupivacaine, ropivacaine)
Procedure:
-
Cell Culture: Cells expressing the sodium channels are cultured on coverslips.
-
Patch-Clamp Recording: A coverslip is placed in a recording chamber on a microscope. A glass micropipette filled with the internal solution is brought into contact with a single cell. Gentle suction is applied to form a high-resistance seal between the pipette and the cell membrane. A further pulse of suction ruptures the membrane patch, establishing the whole-cell configuration, which allows for the control of the cell's membrane potential and the recording of ion channel currents.[9]
-
Eliciting Sodium Currents: The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to open the channels and elicit an inward sodium current.
-
Drug Application: The test compound is applied to the cell via the external solution.
-
Measurement of Blockade: Sodium currents are recorded before and after the application of the test compound at various concentrations. The degree of inhibition is quantified.
-
Data Analysis: The concentration-response data is used to calculate the IC50 value for the blockade of the sodium channels.
In Vivo Efficacy Assessment: The Tail-Flick Test for Analgesia
To assess the in vivo analgesic efficacy of compounds, the tail-flick test is a commonly used and reliable method.[10][11]
Experimental Protocols: Tail-Flick Test
Objective: To measure the pain response latency in an animal model and assess the effectiveness of an analgesic drug.
Apparatus:
Procedure:
-
Acclimatization: The animals (typically mice or rats) are allowed to acclimatize to the testing environment to reduce stress.
-
Baseline Measurement: The animal's tail is positioned over the heat source. The timer starts, and the latency to the reflexive flick or withdrawal of the tail is recorded. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[12]
-
Drug Administration: The test compound is administered to the animal (e.g., via subcutaneous or intraperitoneal injection).
-
Post-Treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect. The data is often expressed as the maximum possible effect (%MPE).
Signaling Pathways Modulated by Piperidine-Containing Compounds
Piperidine-containing molecules have been shown to modulate several key signaling pathways implicated in various diseases, including cancer. The PI3K/Akt and NF-κB pathways are two prominent examples.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for piperidine-containing anticancer drugs.
Caption: The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. Some piperidine-containing compounds can inhibit this pathway.[13]
Conclusion
The incorporation of fluorine into piperidine-containing drugs can lead to significant improvements in efficacy. As demonstrated with methylphenidate analogs, fluorination can enhance binding affinity to the target protein. While the relationship is not always straightforward, the strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, ultimately leading to the development of more potent and safer therapeutics. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate the efficacy of novel fluorinated compounds.
References
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. web.mousephenotype.org [web.mousephenotype.org]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a halogenated organic compound. While specific toxicity data for this compound is limited, its structural similarity to other piperidine derivatives warrants a cautious approach. Piperidine and its derivatives can be irritants to the skin, eyes, and respiratory tract.
Mandatory Personal Protective Equipment (PPE) Before Handling:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. Respiratory protection is generally not required for small quantities. |
Segregation and Collection of Chemical Waste
Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent unintended chemical reactions. As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.
-
Do not dispose of down the drain.[1]
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.
Waste Collection Protocol:
-
Obtain a designated waste container specifically for halogenated organic solvents. This container should be made of a compatible material, such as glass or polyethylene.
-
Clearly label the container with "Halogenated Organic Waste" and list all contents, including "this compound" and its approximate concentration.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from heat sources.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. The following is a general, step-by-step protocol for its collection and preparation for disposal by a certified hazardous waste management company.
Experimental Protocol for Waste Collection:
-
Preparation: Ensure all necessary PPE is worn and that the work area (preferably a chemical fume hood) is clean and organized.
-
Transfer: Carefully transfer the waste this compound from your experimental apparatus to the designated halogenated organic waste container using a funnel.
-
Rinsing: Rinse any emptied containers that held the compound with a small amount of a suitable solvent (e.g., ethanol or acetone). This rinseate must also be collected and added to the halogenated organic waste container.
-
Sealing and Labeling: Securely cap the waste container. Ensure the label is up-to-date with all its contents and their approximate percentages.
-
Storage: Place the sealed container in the designated satellite accumulation area for hazardous waste.
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 3. Collect the absorbent material into a sealable container. 4. Label the container as "Spill Debris with this compound" and dispose of it as halogenated organic waste. 5. Clean the spill area with soap and water. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your laboratory supervisor and institutional EHS office immediately. 3. Prevent the spill from entering drains. 4. Follow the instructions of the emergency response team. |
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 1-boc-3-fluoropiperidine-3-carboxylate. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to EN166 or OSHA 29 CFR 1910.133 |
| Hands | Chemical-resistant, impermeable gloves. | Tested according to EN 374 |
| Recommended materials: Butyl rubber, Nitrile rubber. | ||
| Body | Protective work clothing, such as a lab coat. For larger quantities or splash potential, a chemical-resistant apron or suit is recommended. | |
| Respiratory | Respiratory protection is not typically required in a well-ventilated area. If ventilation is inadequate or if aerosols or dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4][5] Use non-sparking tools and explosion-proof equipment.[1]
-
Static Discharge: Take precautionary measures against static discharges.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains.[6]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
Disposal Plan:
Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]
-
Containers: Collect and arrange disposal in suitable and closed containers.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
